Adonixanthin
Description
This compound has been reported in Agrobacterium aurantiacum, Stereocaulon alpinum, and other organisms with data available.
structure in first source
Properties
CAS No. |
4418-73-9 |
|---|---|
Molecular Formula |
C40H54O3 |
Molecular Weight |
582.9 g/mol |
IUPAC Name |
(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O3/c1-28(17-13-19-30(3)21-23-35-32(5)25-34(41)26-39(35,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-36-33(6)38(43)37(42)27-40(36,9)10/h11-24,34,37,41-42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+/t34-,37+/m1/s1 |
InChI Key |
YECXHLPYMXGEBI-ZNQVSPAOSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adonixanthin, All-trans-beta-doradexanthin, beta-Doradexanthin, Doradexanthin |
Origin of Product |
United States |
Foundational & Exploratory
The Occurrence and Analysis of Adonixanthin in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adonixanthin is a naturally occurring ketocarotenoid, an intermediate in the biosynthesis of astaxanthin. Like other carotenoids, it possesses significant antioxidant properties, which has led to growing interest in its potential applications in the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathways, and the methodologies for its extraction and quantification. The information is intended to serve as a valuable resource for researchers and professionals involved in the study and development of natural bioactive compounds. This compound has been identified in a variety of organisms, including plants, algae, yeast, and bacteria[1][2][3].
Natural Sources of this compound
This compound is found across different biological kingdoms, often as a minor carotenoid accompanying the more abundant astaxanthin. Its presence has been confirmed in the following organisms:
-
Plants: The genus Adonis, particularly the flowers of Adonis aestivalis, is a notable plant source of ketocarotenoids, including this compound, as part of the pathway leading to astaxanthin[4][5].
-
Microalgae: Several species of microalgae are known to produce this compound. These include Haematococcus pluvialis and Euglena gracilis, where it serves as a precursor to astaxanthin[1][6][7]. The green alga Coelastrella terrestris has also been identified as a producer of this compound[8][9].
-
Yeast: The yeast Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma) is a well-known producer of astaxanthin and also synthesizes this compound as an intermediate[1].
-
Bacteria: A diverse range of bacteria have been found to produce this compound. These include marine bacteria such as Agrobacterium aurantiacum and species belonging to the genera Paracoccus, Flavobacterium, Alcaligenes, Pseudomonas, Alteromonas, Hyphomonas, Caryophanon, Brevundimonas, and Erythrobacter[1][3].
Quantitative Data on this compound Content
The concentration of this compound in its natural sources can vary significantly depending on the organism and environmental conditions. The following table summarizes the available quantitative data. It is important to note that this compound is often a minor component, and much of the research has focused on the quantification of the final product, astaxanthin.
| Organism | This compound Content | Notes | Reference |
| Coelastrella terrestris | 1.96 mg/L | This concentration was achieved in 1.25 L stirred photobioreactor cultivations. | [8] |
| Haematococcus pluvialis | Not specified | This compound is present as an intermediate in astaxanthin biosynthesis. The focus of quantification is typically on astaxanthin, which can reach up to 4% of dry biomass. | [7][10] |
Biosynthetic Pathway of this compound
This compound is synthesized from other carotenoids through specific enzymatic reactions. There are two primary pathways described in the literature that lead to the formation of this compound as an intermediate in the biosynthesis of astaxanthin.
-
From β-Carotene in Adonis aestivalis : In this pathway, β-carotene is converted to astaxanthin in a series of three reactions catalyzed by two enzymes. This compound is an intermediate in this process. The pathway begins with the action of a carotenoid β-ring 4-dehydrogenase (CBFD)[4].
-
From Zeaxanthin in Euglena : In this alternative pathway, zeaxanthin is converted to astaxanthin via this compound. This transformation is catalyzed by the enzyme β-carotene ketolase (BKT)[6].
Experimental Protocols: Extraction and Quantification of this compound
The extraction and quantification of this compound from natural sources follow a general workflow similar to that of other carotenoids, particularly astaxanthin. The lipophilic nature of this compound dictates the use of organic solvents for its extraction.
General Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a microbial or algal source.
Detailed Methodologies
1. Biomass Preparation and Cell Disruption:
-
Objective: To harvest the cells and disrupt the cell wall to make the intracellular carotenoids accessible to the extraction solvent.
-
Protocol:
-
Harvest the microbial or algal biomass by centrifugation.
-
Wash the cell pellet with distilled water to remove any media components.
-
Lyophilize or oven-dry the biomass to a constant weight.
-
Disrupt the dried cells using mechanical methods such as bead beating, sonication, or homogenization. For some sources like Haematococcus pluvialis, acid treatment may be employed to break the tough cell wall[11].
-
2. Extraction:
-
Objective: To solubilize the this compound from the disrupted cell mass.
-
Protocols:
-
Solvent Extraction:
-
Suspend the disrupted biomass in an organic solvent such as acetone, ethanol, or a mixture of hexane and isopropanol[12].
-
Agitate the mixture for a specified period, protecting it from light to prevent carotenoid degradation.
-
Separate the solvent extract containing the carotenoids from the cell debris by centrifugation or filtration.
-
Repeat the extraction process until the cell debris is colorless.
-
Pool the solvent extracts and evaporate to dryness under a stream of nitrogen.
-
-
Supercritical Fluid Extraction (SFE):
-
3. Saponification (Optional):
-
Objective: To hydrolyze this compound esters to free this compound, which is important for accurate quantification.
-
Protocol:
-
Dissolve the crude extract in a minimal volume of ethanol.
-
Add an equal volume of a methanolic potassium hydroxide solution.
-
Incubate the mixture in the dark at room temperature.
-
After saponification, add water and extract the carotenoids into a non-polar solvent like diethyl ether or hexane.
-
Wash the organic phase with water to neutrality.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
-
4. Purification and Quantification:
-
Objective: To isolate this compound from other carotenoids and quantify its concentration.
-
Protocol (High-Performance Liquid Chromatography - HPLC):
-
Redissolve the dried extract in a suitable solvent for HPLC analysis.
-
Use a C18 or a specific carotenoid column for separation.
-
Employ a mobile phase gradient of solvents such as acetonitrile, methanol, and dichloromethane.
-
Detect the eluting carotenoids using a photodiode array (PDA) detector at the wavelength of maximum absorbance for this compound (around 470-480 nm).
-
Identify this compound by comparing its retention time and spectral characteristics with a pure standard.
-
Quantify the this compound concentration by generating a standard curve with a known concentration of an this compound standard[12][13][14].
-
5. Spectrophotometric Quantification (Alternative):
-
Objective: A simpler but less specific method for estimating the total carotenoid content.
-
Protocol:
-
Dissolve the crude extract in a known volume of a suitable solvent (e.g., acetone or ethanol).
-
Measure the absorbance at the wavelength of maximum absorbance for this compound.
-
Calculate the concentration using the Beer-Lambert law and a known extinction coefficient for this compound. This method is less accurate than HPLC due to the overlapping absorbance spectra of different carotenoids in the extract[13].
-
References
- 1. researchgate.net [researchgate.net]
- 2. Ketocarotenoids adonirubin and this compound: Properties, health benefits, current technologies, and emerging challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C40H54O3 | CID 16061189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Elucidation of the pathway to astaxanthin in the flowers of Adonis aestivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Engineering a Plant-Derived Astaxanthin Synthetic Pathway Into Nicotiana benthamiana [frontiersin.org]
- 6. Carotenoids Biosynthesis, Accumulation, and Applications of a Model Microalga Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How is Astaxanthin Powder extracted from natural sources? - Avans [avansnutri.com]
- 13. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of reliable astaxanthin quantification from natural sources [ouci.dntb.gov.ua]
The Crucial Role of Adonixanthin as a Precursor in Astaxanthin's Biosynthetic Pathway
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical exploration of adonixanthin's function as a critical intermediate in the biosynthesis of astaxanthin, a high-value ketocarotenoid renowned for its potent antioxidant properties. The synthesis of astaxanthin from β-carotene is a multi-step enzymatic process, and understanding the intermediates, such as this compound, is paramount for optimizing production in various biological systems. This document details the biosynthetic pathways, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams to elucidate these complex processes.
The Astaxanthin Biosynthesis Pathway: A Tale of Two Routes
Astaxanthin is synthesized from β-carotene through the sequential action of two key enzymes: β-carotene ketolase (also known as CrtW or BKT) and β-carotene hydroxylase (CrtZ or CrtR-b).[1] These enzymes introduce keto and hydroxyl groups, respectively, onto the β-ionone rings of the β-carotene backbone. The order of these reactions dictates the specific pathway and the intermediates formed.[2]
Two primary routes for astaxanthin biosynthesis from β-carotene have been identified:
-
The "Canthaxanthin Route": In this pathway, ketolation precedes hydroxylation. β-carotene is first converted to echinenone and then to canthaxanthin by β-carotene ketolase. Canthaxanthin is subsequently hydroxylated by β-carotene hydroxylase to produce astaxanthin.[3]
-
The "Zeaxanthin Route": Here, hydroxylation occurs first. β-carotene is converted to β-cryptoxanthin and then to zeaxanthin by β-carotene hydroxylase. Zeaxanthin then serves as the substrate for β-carotene ketolase, which catalyzes its conversion to astaxanthin through the key intermediate, This compound .[4]
This compound (3-hydroxy-echinenone) is the monoketolated derivative of zeaxanthin. Its presence is a hallmark of the zeaxanthin-mediated pathway. This route has been observed in various organisms, including the green alga Chromochloris zofingiensis.[4] In some engineered systems and organisms, both pathways may operate concurrently, leading to a mixture of intermediates.[5] The efficiency of each pathway is often dependent on the specific enzymes used and the host organism.[6][7]
Quantitative Analysis of Astaxanthin and its Intermediates
Metabolic engineering efforts aim to maximize the flux towards astaxanthin. This often involves balancing the expression of the ketolase and hydroxylase enzymes to prevent the accumulation of undesired intermediates.[6] The tables below summarize quantitative data from studies where astaxanthin and its precursors, including this compound, were produced in engineered E. coli.
Table 1: Carotenoid Distribution in Engineered E. coli
| Carotenoid | E. coli ASTA-1 (%) | E. coli ZEAX (pZS-2crtWBsp) (%) |
| Astaxanthin | 96.6 | 51.9 |
| Phoenicoxanthin | - | 13.4 |
| Canthaxanthin | - | 30.4 |
| This compound | Present (not quantified) | - |
| Zeaxanthin | - | - |
| β-Carotene | - | - |
| Total Astaxanthin (mg/g DCW) | 7.4 ± 0.3 | Not reported |
Data sourced from Li et al., 2020.[6][7]
Table 2: Astaxanthin Production in Various Engineered Microorganisms
| Host Organism | Key Genes Expressed | Astaxanthin Titer (mg/g DCW) | Astaxanthin Ratio (%) | Reference |
| Escherichia coli ASTA-1 | crtEBIYZ (P. ananatis), crtW (B. sp. SD212) | 7.4 | 96.6 | [6][7] |
| Escherichia coli (Plasmid-free) | Not specified | 1.4 | 95 | [6] |
| Saccharomyces cerevisiae | CrtW (Bradyrhizobium sp.), CrtZ (P. ananatis) | 425.1 ± 69.1 µg/L | Not specified | [8] |
| Solanum lycopersicum (Tomato Fruit) | CrtW (C. reinhardtii), CrtZ (H. pluvialis) | 16.1 | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section provides an overview of common protocols used in the study of astaxanthin biosynthesis.
Microbial Strains and Culture Conditions
-
Host Strains: Escherichia coli strains such as DH5α or BL21(DE3) are commonly used for initial gene screening and pathway construction due to their rapid growth and well-established genetic tools.[10] Saccharomyces cerevisiae is another popular chassis for metabolic engineering.[8]
-
Culture Media: For E. coli, Luria-Bertani (LB) medium is typically used for routine culturing and plasmid maintenance. For carotenoid production, Terrific Broth (TB) or other rich media are often employed to achieve higher cell densities.[10]
-
Growth Conditions: Cultures are typically grown at 30-37°C with vigorous shaking (e.g., 200-250 rpm) to ensure adequate aeration. For inducible promoter systems (e.g., lac promoter), an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG) is added during the exponential growth phase.[10]
Genetic Engineering and Plasmid Construction
-
Gene Sourcing: Genes encoding β-carotene ketolase (crtW) and β-carotene hydroxylase (crtZ) are sourced from various native astaxanthin-producing organisms like Brevundimonas sp. SD212, Paracoccus sp., Haematococcus pluvialis, and Pantoea ananatis.[6][7]
-
Vector Construction: Genes are typically codon-optimized for expression in the chosen host. They are cloned into expression vectors under the control of strong, often inducible, promoters (e.g., T7, trc, lac).[10] Multicistronic expression vectors using self-cleaving 2A peptides can be used to express multiple enzymes from a single transcript.[11]
-
Balancing Gene Expression: Achieving a high yield of astaxanthin requires balancing the activities of the ketolase and hydroxylase. This can be accomplished by using promoters of different strengths, varying gene copy numbers, or creating fusion enzymes.[6][8]
Carotenoid Extraction and Analysis
-
Cell Harvesting: Culture samples (e.g., 1 mL) are harvested by centrifugation.[10] The cell pellet is washed and can be dried to determine the dry cell weight (DCW).[11]
-
Cell Lysis and Extraction: The cell pellet is resuspended in a solvent like acetone or methanol and subjected to vigorous vortexing or sonication to break the cells and extract the carotenoids. This process is repeated until the pellet is colorless.
-
Phase Separation: The carotenoids are transferred to a non-polar solvent like hexane or petroleum ether by liquid-liquid extraction.[12]
-
Quantification by HPLC: The extracted carotenoids are analyzed by High-Performance Liquid Chromatography (HPLC).[13][14]
-
Column: A C18 or C30 reverse-phase column is commonly used.[15]
-
Mobile Phase: A gradient of solvents such as acetonitrile, methanol, water, and/or methyl-tert-butyl ether is employed to separate the different carotenoids.[16]
-
Detection: A Photodiode Array (PDA) or UV/Vis detector is used to monitor the absorbance at the characteristic wavelength for carotenoids (around 450-480 nm).[13][15]
-
Identification and Quantification: Carotenoids, including β-carotene, zeaxanthin, canthaxanthin, this compound, and astaxanthin, are identified by comparing their retention times and absorption spectra to pure standards. Quantification is performed by integrating the peak area and comparing it to a standard curve.[14][16]
-
Gene Expression Analysis via qRT-PCR
To understand the transcriptional regulation of the biosynthesis pathway, quantitative real-time PCR (qRT-PCR) is employed.
-
RNA Extraction: Total RNA is isolated from microbial cells harvested at different time points or under different conditions.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[17]
-
Real-Time PCR: The cDNA is used as a template for PCR with primers specific to the carotenogenic genes (crtW, crtZ, etc.) and a reference housekeeping gene. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression levels of the target genes are calculated using methods like the 2-ΔΔCT method.[18] This allows researchers to correlate gene expression levels with the accumulation of specific carotenoids.
Regulation of Astaxanthin Biosynthesis
Astaxanthin production in native organisms like H. pluvialis is a stress response.[19] Environmental factors such as high light intensity, nutrient deprivation (especially nitrogen), and salinity trigger a complex signaling cascade that leads to the upregulation of carotenogenic genes.[18][20]
While the complete signaling pathways are still under investigation, it is known that these stress factors can lead to the production of reactive oxygen species (ROS). ROS can act as signaling molecules, activating transcription factors that bind to the promoter regions of genes like phytoene synthase (psy), β-carotene ketolase (bkt), and β-carotene hydroxylase (chy or crtR-b), thereby inducing their expression and initiating the massive accumulation of astaxanthin.[21][22] Plant hormones like jasmonic acid (JA) and salicylic acid (SA) have also been shown to induce the expression of these genes.[18][23]
Conclusion
This compound is a pivotal intermediate in the zeaxanthin-mediated pathway of astaxanthin biosynthesis. Its detection and quantification provide valuable insights into the metabolic flux and efficiency of engineered carotenoid pathways. By understanding the roles of intermediates like this compound and applying the detailed experimental protocols outlined in this guide, researchers can better design and optimize microbial cell factories for the high-yield production of astaxanthin, a compound of significant interest to the pharmaceutical, nutraceutical, and aquaculture industries.
References
- 1. Conversion of β-carotene into astaxanthin: Two separate enzymes or a bifunctional hydroxylase-ketolase protein? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Astaxanthin Is Ketolated from Zeaxanthin Independent of Fatty Acid Synthesis in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Engineering of Escherichia coli for Producing Astaxanthin as the Predominant Carotenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic engineering of tomato for high-yield production of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Expression Cassettes and Culture Media for Different Escherichia coli Strains to Produce Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of Astaxanthin by Animal Cells via Introduction of an Entire Astaxanthin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Common Methods for Detecting Carotenoids - Creative Proteomics Blog [creative-proteomics.com]
- 14. nutritionaloutlook.com [nutritionaloutlook.com]
- 15. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. Differential Expression of Carotenogenic Genes, Associated Changes on Astaxanthin Production and Photosynthesis Features Induced by JA in H. pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Two Carotenoid Biosynthesis Genes Coding for Phytoene Synthase and Carotenoid Hydroxylase during Stress-Induced Astaxanthin Formation in the Green Alga Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances and trends for astaxanthin synthesis in Phaffia rhodozyma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Transcriptome Analysis of the Accumulation of Astaxanthin in Haematococcus pluvialis Treated with White and Blue Lights as well as Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Adonixanthin: A Technical Guide to its Discovery and Isolation from Marine Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adonixanthin, a keto-carotenoid with the molecular formula C40H54O3, is a pigment of significant interest due to its potential as an antioxidant and its role as a key intermediate in the biosynthesis of the commercially valuable carotenoid, astaxanthin.[1] This technical guide provides an in-depth overview of the discovery of this compound in marine organisms and a detailed account of the methodologies for its isolation and characterization. The information presented herein is intended to equip researchers and professionals in the fields of natural product chemistry, marine biotechnology, and drug development with the necessary knowledge to explore the potential of this fascinating molecule.
Discovery of this compound in the Marine Environment
This compound has been identified in a variety of marine organisms, ranging from microorganisms to invertebrates. Its discovery has often been linked to studies on astaxanthin biosynthesis, where it serves as a crucial precursor.
Marine Bacteria
A significant source of this compound is marine bacteria. Notably, the marine bacterium Agrobacterium aurantiacum has been reported to produce this compound and its glycosylated derivatives.[2] In one study, a total yield of 8.1 mg/L of mixed carotenoid glucosides, which included this compound glucoside, was achieved through heterologous production in Yarrowia lipolytica.[2] Another novel marine bacterial strain was found to produce echinenone and this compound 3′-β-d-glucoside as its primary carotenoid derivatives.[2]
Marine Invertebrates
While specific quantitative data for this compound in marine invertebrates is less documented, the general protocols for isolating secondary metabolites from these organisms are well-established and can be adapted for this compound discovery.[3] Tunicates and sponges, known for their rich diversity of bioactive compounds, are promising candidates for future investigations into novel sources of this compound.[4]
Quantitative Data on this compound
The following table summarizes the available quantitative data on this compound and its derivatives from marine organisms. It is important to note that data is currently limited, highlighting the need for further research in this area.
| Marine Organism | Compound | Yield/Concentration | Reference |
| Agrobacterium aurantiacum (expressed in Yarrowia lipolytica) | Mixed Carotenoid Glucosides (including this compound Glucoside) | 8.1 mg/L | [2] |
| Novel Marine Bacterium | Echinenone and this compound 3′-β-d-glucoside | Identified as major carotenoid derivatives | [2] |
Experimental Protocols
The isolation and purification of this compound from marine organisms involve a multi-step process, beginning with extraction and followed by various chromatographic separation techniques.
Extraction of Carotenoids
The initial step involves the extraction of total carotenoids from the marine biomass.
a. From Marine Bacteria and Microalgae:
-
Solvent Extraction: A common method involves the use of organic solvents. A mixture of dimethyl sulfoxide (DMSO) and acetone can be used to disrupt the cells and extract the pigments.[5] The biomass is mixed with DMSO, followed by the addition of acetone and vigorous vortexing.[5] The mixture is then centrifuged to separate the carotenoid-containing supernatant.[5] This process can be repeated to ensure complete extraction.[5] Ethanol has also been shown to be an effective solvent for extracting astaxanthin and its precursors from Corynebacterium glutamicum.[6]
-
Ultrasound-Assisted Extraction (UAE): To enhance extraction efficiency, ultrasonication can be employed. The sample, suspended in a suitable solvent, is subjected to ultrasonic waves, which facilitates cell disruption and pigment release.[7]
b. From Marine Invertebrates (Sponges, Tunicates):
-
Initial Preparation: The collected invertebrate tissue is typically frozen and then lyophilized (freeze-dried) to remove water.
-
Solvent Extraction: The dried material is then ground into a powder and extracted with a sequence of organic solvents of increasing polarity, such as hexane, dichloromethane, and methanol. This sequential extraction helps to fractionate the compounds based on their polarity.
Purification of this compound
Following extraction, the crude extract containing a mixture of carotenoids and other lipids needs to be purified to isolate this compound.
a. Saponification (Optional):
If the carotenoids are present as esters, a saponification step may be necessary. This involves treating the extract with an alcoholic solution of potassium hydroxide to hydrolyze the ester bonds, yielding the free carotenoids.
b. Chromatographic Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a useful technique for the initial separation and identification of carotenoids in the extract. A silica gel plate is typically used as the stationary phase, with a solvent system such as petroleum ether and acetone as the mobile phase.
-
Column Chromatography: For larger-scale purification, column chromatography is employed. Silica gel is a common stationary phase. The extract is loaded onto the column and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., acetone or ethyl acetate). Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the final purification and quantification of this compound. A reversed-phase C18 column is commonly used.[8][9] The mobile phase often consists of a mixture of solvents like acetonitrile and methanol.[8] Isocratic or gradient elution can be used to achieve optimal separation of the different carotenoids.[8][9] The detection is typically performed using a photodiode array (PDA) detector set at the maximum absorption wavelength of this compound (around 470-480 nm).[8]
Characterization of this compound
The purified this compound can be characterized using various spectroscopic techniques:
-
UV-Visible Spectroscopy: To determine the absorption spectrum and identify the characteristic peaks of the polyene chain.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the molecule.
Signaling Pathways and Workflows
This compound Biosynthesis Pathway
This compound is a key intermediate in the biosynthetic pathway of astaxanthin from β-carotene. This conversion is catalyzed by two key enzymes: β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ).
Caption: Biosynthesis pathway of astaxanthin from β-carotene, highlighting the central role of this compound.
Experimental Workflow for this compound Isolation
The following diagram illustrates a general workflow for the isolation and purification of this compound from marine organisms.
Caption: A generalized workflow for the extraction, purification, and characterization of this compound from marine sources.
Conclusion
The discovery and isolation of this compound from marine organisms present a promising avenue for the exploration of novel bioactive compounds. While marine bacteria have been identified as a key source, the vast biodiversity of the marine environment, particularly in invertebrates like sponges and tunicates, remains largely untapped. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake the isolation and characterization of this compound. Further research into optimizing extraction and purification methods, along with a more extensive screening of marine organisms, will be crucial in unlocking the full potential of this intriguing carotenoid for applications in the pharmaceutical, nutraceutical, and cosmetic industries.
References
- 1. This compound | C40H54O3 | CID 16061189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Natural Products from Marine Invertebrates | Springer Nature Experiments [experiments.springernature.com]
- 4. Marine Natural Products from Tunicates and Their Associated Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, Identification of Carotenoid-Producing Rhodotorula sp. from Marine Environment and Optimization for Carotenoid Production [mdpi.com]
- 6. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improving method for extracting total carotenoids in an aquatic animal Chlamys nobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. A Quantitative Analysis Model Established to Determine the Concentration of Each Source in Mixed Astaxanthin from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
Adonixanthin: A Technical Guide to its Nutraceutical Potential and Health Benefits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adonixanthin, a keto-carotenoid and an intermediate in the biosynthesis of astaxanthin, is emerging as a potent nutraceutical with significant health-promoting properties. This technical guide provides a comprehensive overview of the current scientific evidence supporting the health benefits of this compound, with a particular focus on its antioxidant, anti-cancer, and neuroprotective effects. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this promising field.
Introduction
Carotenoids are a diverse group of naturally occurring pigments with well-documented health benefits, primarily attributed to their antioxidant properties.[1] While astaxanthin has been extensively studied, its precursor, this compound, is now gaining attention for its comparable, and in some cases superior, biological activities.[2][3] this compound is found in various natural sources, including the bacterium Paracoccus carotinifaciens.[4] This document synthesizes the current knowledge on this compound, providing a technical resource for the scientific community to explore its full nutraceutical and therapeutic potential.
Health Benefits and Biological Activities
Antioxidant Activity
This compound exhibits potent antioxidant activity, comparable to that of astaxanthin, by effectively quenching singlet oxygen and inhibiting lipid peroxidation.[1] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
2.1.1. Reduction of Reactive Oxygen Species (ROS)
Studies have demonstrated the ability of this compound to significantly reduce intracellular ROS levels in various cell types. For instance, in murine glioblastoma (GL261) cells, this compound treatment led to a dose-dependent decrease in ROS production.[2]
Anti-Cancer Potential
Emerging evidence strongly suggests that this compound possesses significant anti-tumor properties, particularly against aggressive cancers like glioblastoma.
2.2.1. Inhibition of Cancer Cell Proliferation and Viability
This compound has been shown to suppress the proliferation and viability of glioblastoma cells in a concentration-dependent manner.[1] This effect is attributed, in part, to the induction of cell cycle arrest.[2]
2.2.2. Attenuation of Cancer Cell Migration
A critical aspect of cancer metastasis is cell migration. This compound has demonstrated the ability to inhibit the migration of glioblastoma cells, as evidenced by wound healing assays.[1]
Neuroprotective Effects
This compound's ability to cross the blood-brain barrier makes it a promising candidate for neuroprotection.[1] It has been shown to exert protective effects against hemorrhagic brain damage by activating antioxidant defenses.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Table 1: Effect of this compound on Glioblastoma Cell Viability | |
| Cell Line | This compound Concentration |
| GL261 (murine glioblastoma) | > 0.1 µM |
| U251MG (human glioblastoma) | > 0.1 µM |
| Table 2: Effect of this compound on Glioblastoma Cell Proliferation (BrdU Assay) | | | :--- | :--- | :--- | | Cell Line | Treatment | BrdU-Positive Cells (%) | | GL261 | Control | 60.56 ± 1.40[1] | | | this compound (10 µM) | 41.31 ± 1.51[1] |
| Table 3: Effect of this compound on Glioblastoma Cell Migration (Wound Healing Assay) | | | :--- | :--- | :--- | | Cell Line | Treatment | Migration Inhibition (%) | | GL261 | this compound (10 µM) | 13.74 ± 4.01[1] | | U251MG | this compound (10 µM) | 26.32 ± 5.14[1] |
| Table 4: Effect of this compound on Intracellular ROS Levels in GL261 Cells | |
| This compound Concentration | Reduction in ROS (%) vs. Control |
| 1 µM | Significant reduction observed[2] |
| 10 µM | Further significant reduction observed[2] |
| Table 5: Effect of this compound on Signaling Protein Phosphorylation in GL261 Cells | |
| Protein | Effect of this compound (10 µM) |
| p-ERK1/2 | Reduced expression[2] |
| p-Akt | Reduced expression[2] |
Signaling Pathways
This compound exerts its biological effects by modulating key signaling pathways involved in cell proliferation, survival, and stress response.
ERK/Akt Pathway
The ERK/Akt signaling pathway is a critical regulator of cell growth and survival. This compound has been shown to inhibit the phosphorylation of both ERK1/2 and Akt in glioblastoma cells, thereby suppressing pro-survival signals and contributing to its anti-tumor effects.[2]
Caption: this compound inhibits the ERK/Akt signaling pathway.
Nrf2 Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. This compound can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and cytoprotective genes. This activation is a key mechanism behind its neuroprotective and antioxidant effects.
Caption: this compound activates the Nrf2 antioxidant pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Glioblastoma cells (e.g., GL261, U251MG)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for 96 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Wound Healing Assay
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
Glioblastoma cells (e.g., GL261, U251MG)
-
6-well plates
-
Complete culture medium
-
This compound stock solution
-
P200 pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to confluence.
-
Create a "scratch" in the cell monolayer using a sterile P200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound (e.g., 10 µM) or vehicle control.
-
Capture images of the scratch at 0 hours and after 48 hours of incubation.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Caption: Workflow for the wound healing assay.
Intracellular ROS Detection (DCFH-DA Assay)
This protocol measures the levels of intracellular reactive oxygen species.
Materials:
-
Cells of interest
-
24-well plates
-
Culture medium
-
This compound stock solution
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (10 mM in DMSO)
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 1 and 10 µM) for a specified time (e.g., 6 hours).
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Caption: Workflow for intracellular ROS detection using DCFH-DA.
Conclusion and Future Directions
This compound demonstrates significant potential as a nutraceutical and therapeutic agent, with robust preclinical evidence supporting its antioxidant, anti-cancer, and neuroprotective properties. The data presented in this guide highlight its efficacy, often comparable to the well-established carotenoid astaxanthin.
Future research should focus on:
-
Clinical Trials: Translating the promising preclinical findings into human clinical trials to validate the health benefits and establish safe and effective dosages.
-
Mechanism of Action: Further elucidating the molecular mechanisms underlying this compound's diverse biological activities.
-
Bioavailability and Formulation: Optimizing delivery systems to enhance the bioavailability of this compound.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other nutraceuticals or conventional therapies.
The continued exploration of this compound is warranted and holds the promise of developing novel interventions for a range of chronic and debilitating diseases.
References
Methodological & Application
Determining the Antioxidant Capacity of Adonixanthin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adonixanthin, a keto-carotenoid and an intermediate in the biosynthesis of astaxanthin, has garnered significant interest for its potent antioxidant properties.[1][2] Its unique molecular structure, featuring a conjugated polyene chain and hydroxyl groups, enables it to effectively quench singlet oxygen and scavenge free radicals, thus mitigating oxidative stress implicated in various chronic diseases.[1] Reports suggest that this compound's antioxidant activity is comparable, and in some cases superior, to that of the well-studied astaxanthin, particularly in aqueous environments.[1] This document provides detailed protocols for commonly employed in vitro assays to determine the antioxidant capacity of this compound, facilitating further research into its therapeutic potential.
Data Presentation: Antioxidant Capacity of this compound
Quantitative data on the antioxidant capacity of this compound from standardized assays are not widely available in peer-reviewed literature, representing a notable area for future research. The following table summarizes the currently available data and provides a comparative context with astaxanthin.
| Antioxidant Assay | This compound Value | Astaxanthin Value | Reference Compound | Notes |
| Lipid Peroxidation Inhibition | Effective at 167 μM | Similar to this compound | Not Specified | Both compounds showed almost the same activity for inhibition of lipid peroxidation.[1] |
| Singlet Oxygen Quenching | Higher than Astaxanthin (in aqueous solvents) | Lower than this compound (in aqueous solvents) | Not Specified | The more polar structure of this compound may contribute to its enhanced activity in aqueous systems.[1] |
| DPPH Radical Scavenging | Data Not Reported | IC50: ~17.5 µg/mL | Ascorbic Acid, BHT | - |
| ABTS Radical Scavenging | Data Not Reported | TEAC values reported | Trolox | - |
| FRAP (Ferric Reducing Antioxidant Power) | Data Not Reported | Data Not Reported | FeSO₄, Trolox | - |
| ORAC (Oxygen Radical Absorbance Capacity) | Data Not Reported | High ORAC values reported | Trolox | - |
Note: The lack of standardized quantitative data underscores the importance of applying the following protocols to systematically evaluate and report the antioxidant capacity of this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, chloroform) and then make serial dilutions in methanol to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions, positive control, or blank (methanol) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants. The reduction in the blue-green color of the ABTS•+ solution is proportional to the antioxidant concentration.
Materials:
-
This compound sample
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions in ethanol or PBS.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the this compound dilutions, positive control, or blank to the respective wells.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the ABTS•+ solution with the blank, and A_sample is the absorbance with the this compound sample.
-
-
Data Analysis: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
This compound sample
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
96-well microplate
-
Microplate reader
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
Procedure:
-
Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions.
-
Assay:
-
Add 180 µL of the FRAP working solution to each well.
-
Add 20 µL of the this compound dilutions, standard, or blank to the respective wells.
-
Incubate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: The FRAP value is determined from a standard curve of FeSO₄ or Trolox and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
This compound sample
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with an injector
-
Positive control (e.g., Trolox)
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.
-
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions in phosphate buffer.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of the black microplate.
-
Add 25 µL of the this compound dilutions, Trolox standard, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 10 minutes in the plate reader.
-
Inject 25 µL of the AAPH solution into each well to start the reaction.
-
-
Measurement: Measure the fluorescence decay every minute for at least 60 minutes using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.
Signaling Pathway
This compound, similar to other carotenoids like astaxanthin, is believed to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. One of the key pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a battery of antioxidant and detoxifying enzymes.
References
Application of Adonixanthin in Glioblastoma Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of adonixanthin, a xanthophyll carotenoid, in glioblastoma research. The information presented is based on preclinical studies demonstrating its potential as an anti-tumor agent.
Introduction
Glioblastoma is an aggressive and highly lethal form of brain cancer with limited effective treatment options.[1] Recent research has highlighted the potential of natural compounds in oncology. This compound, an intermediate in the biosynthesis of astaxanthin, has demonstrated anti-tumor properties in glioblastoma models.[1][2][3] Studies have shown that this compound can suppress the proliferation and migration of glioblastoma cells both in vitro and in vivo.[1][2][3] Furthermore, it has been confirmed that this compound can cross the blood-brain barrier, a critical characteristic for any potential neuro-oncological therapeutic.[4] The mechanism of action appears to involve the modulation of key signaling pathways that are often dysregulated in cancer.
Mechanism of Action: Modulation of Signaling Pathways
This compound exerts its anti-tumor effects in glioblastoma by targeting critical signaling pathways involved in cell growth, proliferation, and survival. Specifically, it has been shown to inhibit the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (Akt), two key downstream effectors of pro-survival signaling.[1][5] Concurrently, this compound increases the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), which is associated with the induction of cell cycle arrest and apoptosis.[1][6]
The diagram below illustrates the proposed signaling pathway affected by this compound in glioblastoma cells.
Caption: this compound signaling pathway in glioblastoma.
Quantitative Data Summary
The anti-tumor effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines
| Cell Line | Assay | Concentration | Result | Reference |
| GL261 (murine) | Cell Viability | > 0.1 µM | Suppressed cell viability | [1] |
| U251MG (human) | Cell Viability | > 0.1 µM | Suppressed cell viability | [1] |
| GL261 (murine) | Wound Healing | 10 µM | 13.74 ± 4.01% suppression of cell migration | [1] |
| U251MG (human) | Wound Healing | 10 µM | 26.32 ± 5.14% suppression of cell migration | [1] |
| GL261 (murine) | Western Blot | 10 µM | Reduced expression of phosphorylated ERK1/2 and Akt | [1] |
| GL261 (murine) | Western Blot | 10 µM | Increased expression of phosphorylated p38 | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine Orthotopic Glioblastoma Model
| Animal Model | Treatment | Dosage | Duration | Result | Reference |
| Murine Orthotopic Glioblastoma | Oral Administration | 30 mg/kg | 10 days | Significantly suppressed tumor enlargement | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in glioblastoma research.
Cell Culture
-
Cell Lines:
-
GL261 (murine glioblastoma)
-
U251MG (human glioblastoma)
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay
This protocol is designed to determine the effect of this compound on the viability of glioblastoma cells.
Caption: Workflow for the cell viability assay.
-
Cell Seeding: Seed GL261 or U251MG cells into 96-well plates at a density of 2 x 10³ cells per well.
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate for an additional 96 hours.
-
Measurement: Assess cell viability using a suitable assay, such as the WST-8 assay, according to the manufacturer's instructions.
-
Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control.
Wound Healing (Scratch) Assay
This protocol is used to evaluate the effect of this compound on the migration of glioblastoma cells.
-
Cell Seeding: Seed GL261 or U251MG cells in a 6-well plate and grow to confluency.
-
Scratch Formation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh medium containing this compound (e.g., 10 µM) or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and after a defined period (e.g., 24 or 48 hours).
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Western Blotting
This protocol is for analyzing the expression levels of key signaling proteins.
Caption: Workflow for Western Blotting analysis.
-
Cell Treatment: Treat glioblastoma cells with this compound (e.g., 10 µM) for the desired time (e.g., 6 hours for signaling proteins).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phosphorylated and total ERK, Akt, and p38).
-
Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin).
Conclusion
This compound presents a promising avenue for glioblastoma research. Its ability to suppress cell proliferation and migration, coupled with its capacity to cross the blood-brain barrier and modulate key oncogenic signaling pathways, warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this compound in glioblastoma and other cancers.
References
- 1. Antitumour Effects of Astaxanthin and this compound on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumour Effects of Astaxanthin and this compound on Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Adonixanthin as a Potential Biomarker in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adonixanthin, a keto-carotenoid and a metabolic intermediate in the biosynthesis of astaxanthin, is emerging as a compound of interest in metabolic research. Its potent antioxidant properties suggest a potential role in mitigating the oxidative stress and chronic inflammation characteristic of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. These application notes provide an overview of the potential of this compound as a biomarker in metabolic studies, detailing its mechanistic roles and providing protocols for its analysis.
Application Notes
This compound's utility as a biomarker stems from its potential to reflect the body's antioxidant status and inflammatory tone, both of which are intrinsically linked to metabolic health. Its lipophilic nature allows for its accumulation in tissues central to metabolic regulation, including adipose tissue and the liver.
Key Research Applications:
-
Assessment of Oxidative Stress: this compound levels in plasma and tissues may serve as an indicator of the body's capacity to counteract reactive oxygen species (ROS), which are often elevated in metabolic diseases.
-
Monitoring Anti-inflammatory and Antioxidant Interventions: Changes in this compound concentrations could be used to monitor the efficacy of dietary or therapeutic interventions aimed at reducing inflammation and oxidative stress.
-
Investigating Adipocyte Function: As a lipid-soluble molecule, this compound may influence adipocyte biology, including differentiation and inflammatory cytokine production.[1] Its levels within adipose tissue could therefore be a marker of adipocyte health.
-
Elucidating Metabolic Signaling Pathways: this compound, similar to its well-studied counterpart astaxanthin, is likely to modulate key signaling pathways involved in glucose and lipid metabolism, such as the AMPK/SIRT1 and PI3K/Akt pathways.[2]
Quantitative Data on this compound in Metabolic Health
Currently, there is a notable lack of published quantitative data specifically detailing this compound concentrations in the plasma or adipose tissue of individuals with metabolic syndrome compared to healthy controls. The majority of research has focused on the more abundant astaxanthin. However, based on the known effects of other carotenoids, it is hypothesized that lower levels of this compound may be associated with a pro-inflammatory and high-oxidative stress state characteristic of metabolic diseases.
To facilitate future research in this area, the following table provides a template for the structured presentation of quantitative data on this compound.
| Parameter | Healthy Control Group (Mean ± SD) | Metabolic Syndrome Group (Mean ± SD) | p-value | Reference |
| Plasma this compound (ng/mL) | Data not available | Data not available | - | - |
| Adipose Tissue this compound (ng/g) | Data not available | Data not available | - | - |
| Correlation with HOMA-IR | Data not available | Data not available | - | - |
| Correlation with hs-CRP (mg/L) | Data not available | Data not available | - | - |
| Correlation with Triglycerides (mg/dL) | Data not available | Data not available | - | - |
Researchers are encouraged to populate this table with their experimental findings to build a comprehensive database on this compound's role as a metabolic biomarker.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma and Adipose Tissue by HPLC-MS/MS
This protocol is adapted from established methods for carotenoid quantification in biological matrices.[3][4][5]
1. Sample Preparation
-
Plasma:
-
To 100 µL of plasma, add 10 µL of an internal standard (e.g., β-apo-8'-carotenal).
-
Add 200 µL of ethanol to precipitate proteins. Vortex for 30 seconds.
-
Add 500 µL of hexane/tert-butyl methyl ether (1:1, v/v) and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step twice more.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Adipose Tissue:
-
Weigh approximately 100 mg of frozen adipose tissue.
-
Add 1 mL of saline and homogenize using a tissue homogenizer.
-
To 200 µL of the homogenate, add 10 µL of the internal standard.
-
Perform the same extraction procedure as described for plasma (steps 2-8).
-
2. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers.
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water.
-
Mass Spectrometry: Operate in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Quantification: Use multiple reaction monitoring (MRM) to detect the specific precursor and product ions for this compound and the internal standard.
Protocol 2: Workflow for Investigating this compound's Effect on Adipocyte Differentiation
This protocol outlines a typical workflow for studying the impact of this compound on the differentiation of preadipocytes to mature adipocytes.
1. Cell Culture
-
Culture preadipocyte cell lines (e.g., 3T3-L1) in growth medium until confluence.
2. Induction of Differentiation
-
Induce differentiation using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treat cells with varying concentrations of this compound (dissolved in a suitable vehicle like DMSO) during the differentiation period.
3. Assessment of Adipogenesis
-
Oil Red O Staining: On day 8-10 post-induction, fix the cells and stain with Oil Red O to visualize lipid droplet accumulation. Quantify by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis: Extract RNA at different time points and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key adipogenic marker genes (e.g., PPARγ, CEBPα, FABP4).
-
Protein Analysis: Perform Western blotting to assess the protein levels of adipogenic markers.
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways through which this compound may exert its metabolic effects, based on the known actions of the closely related carotenoid, astaxanthin.
Caption: this compound's potential antioxidant and anti-inflammatory signaling pathways.
Caption: Proposed mechanism of this compound in regulating glucose and lipid metabolism.
Experimental Workflow
Caption: Workflow for validating this compound as a metabolic biomarker.
References
- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 2. Astaxanthin improves fatty acid dysregulation in diabetes by controlling the AMPK-SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Advanced HPLC-MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Engineering of Plants for Adonixanthin Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adonixanthin, a keto-carotenoid, holds significant potential in the pharmaceutical and nutraceutical industries due to its antioxidant properties. Metabolic engineering of plants offers a promising and sustainable platform for the production of this compound. This document provides detailed application notes and protocols for the genetic modification of plants to produce this valuable compound. The focus is on the unique biosynthetic pathway discovered in Adonis aestivalis, which can be harnessed to convert β-carotene into this compound.
This compound Biosynthesis Pathway
The biosynthesis of this compound from β-carotene in plants can be achieved by introducing two key enzymes from Adonis aestivalis. Unlike the pathways in algae and bacteria, the plant pathway utilizes a β-ring 4-dehydrogenase (CBFD) and a 4-hydroxy-β-ring 4-dehydrogenase (HBFD).[1][2] The process involves a series of reactions on the β-rings of β-carotene. The CBFD enzyme catalyzes both the initial and final steps of the pathway to produce astaxanthin, with this compound being a key intermediate.[2][3]
Caption: Biosynthetic pathway of this compound from β-carotene.
Experimental Workflow for Generating this compound-Producing Plants
The overall process involves the design of a gene construct containing the CBFD and HBFD genes, transformation of a suitable plant host, regeneration of transgenic plants, and analysis of carotenoid content. Agrobacterium tumefaciens-mediated transformation is a widely used and effective method for introducing the desired genes into the plant genome.
Caption: Experimental workflow for this compound production in plants.
Quantitative Data Summary
The following table summarizes the carotenoid content in various transgenic plants engineered for ketocarotenoid production. While specific data for this compound is often grouped with other ketocarotenoids, these studies demonstrate the feasibility of producing significant amounts of these compounds in different plant tissues.
| Plant Species | Transgene(s) | Tissue | Major Ketocarotenoids Produced | Total Ketocarotenoid Content (mg/g dry weight) | Reference |
| Nicotiana benthamiana | HBFD1 & CBFD2 from A. aestivalis | Leaf | Astaxanthin, Canthaxanthin | Not explicitly separated from astaxanthin | [1] |
| Nicotiana tabacum | crtW from Brevundimonas sp. | Leaf (plastid transformation) | Astaxanthin | 5.44 | [1] |
| Solanum lycopersicum | BKT from Chlamydomonas reinhardtii | Fruit | Astaxanthin | 3.12 | [1] |
| Arabidopsis thaliana | BKT from Chlamydomonas reinhardtii | Leaf | Astaxanthin | 2.07 | [1] |
| Solanum lycopersicum | CrtO from H. pluvialis & CrtZ from Erwinia | Fruit | Astaxanthin (mostly esterified) | 16.1 | [4] |
| Nicotiana tabacum | CrtO from H. pluvialis | Nectary | Astaxanthin, this compound, Adonirubin | Increased by 170% compared to wild type total carotenoids | [5] |
Experimental Protocols
Protocol 1: Vector Construction for Plant Transformation
-
Gene Synthesis and Codon Optimization: Synthesize the coding sequences for β-ring 4-dehydrogenase (CBFD) and 4-hydroxy-β-ring 4-dehydrogenase (HBFD) from Adonis aestivalis.[1] For expression in a plant host like Nicotiana benthamiana or tomato, codon optimization is recommended to enhance translation efficiency.
-
Incorporate Targeting Peptides: To ensure the enzymes are targeted to the plastids where carotenoid biosynthesis occurs, fuse a plastid transit peptide sequence to the N-terminus of both CBFD and HBFD. The transit peptide from the tomato Pds (phytoene desaturase) gene can be used.[5]
-
Select a Plant Expression Vector: Utilize a binary vector suitable for Agrobacterium-mediated transformation, such as the pCAMBIA series.[6] These vectors typically contain the necessary T-DNA borders, a plant selectable marker (e.g., kanamycin or hygromycin resistance), and a multiple cloning site for insertion of the gene cassettes.
-
Assemble Gene Cassettes: Clone the codon-optimized CBFD and HBFD genes, each under the control of a strong constitutive promoter (e.g., Cauliflower Mosaic Virus 35S promoter) and a terminator sequence (e.g., nopaline synthase terminator).[1][6]
-
Final Vector Assembly: Ligate the complete expression cassettes for CBFD and HBFD into the binary vector.
-
Transformation of Agrobacterium tumefaciens: Introduce the final binary vector into a suitable Agrobacterium strain (e.g., EHA105 or LBA4404) by electroporation or heat shock.[7]
Protocol 2: Agrobacterium-Mediated Transformation of Plant Explants
This protocol provides a general guideline for the transformation of tobacco (Nicotiana spp.), a common model system. Optimization will be required for other plant species.
-
Preparation of Plant Material:
-
Germinate sterile seeds of the target plant on Murashige and Skoog (MS) medium.
-
Excise leaf discs (approximately 1 cm²) or other suitable explants from 4-6 week old sterile plantlets.
-
-
Preparation of Agrobacterium Culture:
-
Inoculate a single colony of the transformed Agrobacterium into liquid Luria-Bertani (LB) medium containing appropriate antibiotics for selection of the binary vector.
-
Grow the culture overnight at 28°C with shaking.
-
Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an optical density (OD600) of 0.6-0.8.[8]
-
-
Infection and Co-cultivation:
-
Immerse the plant explants in the Agrobacterium suspension for 10-30 minutes.
-
Blot the explants dry on sterile filter paper and place them on co-cultivation medium (MS medium with appropriate hormones).
-
Incubate in the dark at 22-25°C for 2-3 days.[7]
-
-
Selection and Regeneration:
-
Transfer the explants to a selection medium containing MS salts, plant hormones for shoot induction (e.g., BAP and NAA), a suitable antibiotic to kill the Agrobacterium (e.g., cefotaxime), and the selection agent corresponding to the resistance gene on the binary vector (e.g., kanamycin).[7]
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Once shoots have developed, excise them and transfer to a rooting medium.
-
-
Acclimatization:
-
Once roots are well-established, carefully transfer the plantlets to soil.
-
Maintain high humidity for the first 1-2 weeks to allow the plants to acclimatize to the external environment.
-
Protocol 3: Carotenoid Extraction and Analysis
-
Sample Preparation:
-
Harvest plant tissue (e.g., leaves, fruits) and immediately freeze in liquid nitrogen.
-
Lyophilize (freeze-dry) the tissue to a constant weight.
-
Grind the dried tissue into a fine powder.
-
-
Extraction:
-
Carotenoids are lipophilic and should be extracted using organic solvents.[9]
-
To a known amount of powdered tissue (e.g., 100 mg), add a mixture of solvents such as hexane:acetone:ethanol (2:1:1 v/v/v).[9]
-
Vortex the mixture vigorously and incubate in the dark at 4°C for 30 minutes with occasional shaking.
-
Centrifuge to pellet the plant debris.
-
Collect the supernatant containing the carotenoids.
-
Repeat the extraction process until the pellet is colorless.
-
Pool the supernatants.
-
-
Saponification (Optional):
-
To remove chlorophyll and saponify carotenoid esters, the extract can be treated with a methanolic potassium hydroxide solution.[9]
-
-
Quantification by HPLC:
-
Dry the carotenoid extract under a stream of nitrogen gas and redissolve in a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether).
-
Analyze the carotenoid composition using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.
-
Use a mobile phase gradient of solvents such as methanol, methyl tert-butyl ether, and water.
-
Monitor the elution of carotenoids using a photodiode array (PDA) detector at approximately 450 nm.
-
Identify and quantify this compound by comparing the retention time and absorption spectrum with an authentic standard.
-
Conclusion
The metabolic engineering of plants to produce this compound is a viable strategy for the sustainable production of this high-value carotenoid. The pathway from Adonis aestivalis provides a direct and efficient route for its synthesis. The protocols outlined above, in conjunction with the provided data and pathway information, offer a comprehensive guide for researchers and scientists to embark on the development of this compound-producing crops. These efforts can pave the way for novel applications in the pharmaceutical and food industries.
References
- 1. Frontiers | Engineering a Plant-Derived Astaxanthin Synthetic Pathway Into Nicotiana benthamiana [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of the Pathway to Astaxanthin in the Flowers of Adonis aestivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Engineering a Plant-Derived Astaxanthin Synthetic Pathway Into Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 8. youtube.com [youtube.com]
- 9. omicsonline.org [omicsonline.org]
Application Notes and Protocols for Studying the Stability of Adonixanthin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies required to assess the stability of Adonixanthin, a keto-carotenoid with significant antioxidant potential. The following protocols are designed to be adaptable for use in research, quality control, and drug development settings.
Introduction to this compound Stability
This compound, an intermediate in the biosynthesis of astaxanthin, is a carotenoid of growing interest due to its potential health benefits, including anti-tumor and neuroprotective effects.[1][2] However, like other carotenoids, this compound is susceptible to degradation when exposed to various environmental factors such as light, heat, and oxygen.[3][4] Understanding its stability profile is crucial for the development of stable formulations for pharmaceutical and nutraceutical applications.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5]
Analytical Methods for this compound Quantification
Accurate quantification of this compound is fundamental to stability testing. High-Performance Liquid Chromatography (HPLC) is the most widely accepted method for this purpose.
Protocol 1: Quantification of this compound using HPLC
This protocol is adapted from established methods for the analysis of astaxanthin and other carotenoids.[6][7]
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., acetone, methanol, water)
-
HPLC system with a UV/Vis detector
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetone) and protect it from light.[8] Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase solvent. If the sample is in a complex matrix, an extraction step may be necessary.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of this compound under various stress conditions.[5]
Protocol 2: Forced Degradation of this compound
Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Constant temperature oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.
-
Oxidation: Dissolve this compound in a solution containing 3% H₂O₂. Keep the sample at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place solid this compound or a solution of this compound in a constant temperature oven at an elevated temperature (e.g., 70°C).[10]
-
Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber.
For each condition, collect samples at various time points and analyze the remaining this compound concentration using the HPLC method described in Protocol 1.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and structured format to facilitate comparison.
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Products (Peak Area %) |
| 0.1 M HCl (60°C) | 0 | 100 | 0 |
| 2 | 85 | 15 | |
| 4 | 72 | 28 | |
| 8 | 55 | 45 | |
| 0.1 M NaOH (60°C) | 0 | 100 | 0 |
| 2 | 90 | 10 | |
| 4 | 81 | 19 | |
| 8 | 68 | 32 | |
| 3% H₂O₂ (RT) | 0 | 100 | 0 |
| 2 | 78 | 22 | |
| 4 | 61 | 39 | |
| 8 | 42 | 58 | |
| Thermal (70°C) | 0 | 100 | 0 |
| 24 | 92 | 8 | |
| 48 | 85 | 15 | |
| 72 | 78 | 22 | |
| UV Light | 0 | 100 | 0 |
| 4 | 65 | 35 | |
| 8 | 45 | 55 | |
| 12 | 30 | 70 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Degradation Kinetics
The rate of degradation of this compound can be determined by fitting the experimental data to kinetic models. The degradation of carotenoids often follows first-order or second-order kinetics.[11][12]
First-Order Kinetics: ln(C) = ln(C₀) - kt
Second-Order Kinetics: 1/C = 1/C₀ + kt
Where:
-
C is the concentration of this compound at time t
-
C₀ is the initial concentration of this compound
-
k is the degradation rate constant
-
t is time
The half-life (t₁/₂) of this compound, which is the time required for its concentration to decrease by half, can be calculated once the kinetic model and rate constant are determined.[11]
Visualization of Experimental Workflow
A clear workflow diagram is essential for planning and executing stability studies.
Caption: Workflow for this compound Stability Testing.
Logical Relationship of Stability Factors
Understanding the interplay of different factors is key to predicting and preventing degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmaceutical and nutraceutical potential of natural bioactive pigment: astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Quantitative Analysis Model Established to Determine the Concentration of Each Source in Mixed Astaxanthin from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. Thermal degradation kinetics of all-trans and cis-carotenoids in a light-induced model system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adonixanthin Use in Aquaculture Feed Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adonixanthin, a keto-carotenoid, holds significant promise as a feed additive in aquaculture. As a potent antioxidant and a precursor to astaxanthin, it plays a crucial role in enhancing the pigmentation, health, and overall quality of farmed aquatic species. These application notes provide a comprehensive overview of the use of this compound and its close analog, astaxanthin, in aquaculture feed formulations, summarizing key findings and providing detailed experimental protocols.
Note on Data: Peer-reviewed studies with specific quantitative data on this compound are limited. Therefore, data from studies on astaxanthin, a structurally and functionally similar carotenoid often found alongside this compound, are presented here as a close proxy to illustrate the potential effects and inclusion levels. It is widely accepted in aquaculture research that the biological activities of these related carotenoids are comparable.
Application Notes
Pigmentation Enhancement
This compound contributes to the vibrant red and orange hues desirable in many aquaculture species, such as salmonids, shrimp, and ornamental fish. Carotenoids are deposited in the skin and muscle tissue, directly influencing consumer appeal and market value.[1][2][3][4] The intensity of pigmentation is generally dose-dependent, with higher inclusion levels of carotenoids in the feed leading to greater color saturation in the animal tissues.[3][5]
Antioxidant and Health Benefits
This compound exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress in intensively farmed aquatic animals.[6] Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to cellular damage, impaired immune function, and reduced growth. By scavenging free radicals, this compound helps to protect cells from damage, thereby improving the overall health, stress tolerance, and disease resistance of the animals.[7][8][9]
The antioxidant activity of this compound is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . This pathway is a primary regulator of cellular antioxidant responses.
Growth Performance and Feed Utilization
Dietary supplementation with carotenoids like this compound has been shown to improve growth performance and feed utilization in various aquaculture species.[10][11] These improvements may be attributed to the antioxidant effects that lead to better overall health and more efficient nutrient absorption. Studies have shown that optimal levels of carotenoid supplementation can lead to increased final body weight, weight gain rate, and specific growth rate, while improving the feed conversion ratio.[10][11]
Data Presentation
The following tables summarize quantitative data from studies on astaxanthin supplementation in aquaculture, serving as a reference for the potential effects of this compound.
Table 1: Effects of Astaxanthin Supplementation on Growth Performance in Rainbow Trout (Oncorhynchus mykiss)
| Dietary Astaxanthin (mg/kg) | Initial Body Weight (g) | Final Body Weight (g) | Weight Gain (%) | Specific Growth Rate (%/day) | Feed Conversion Ratio |
| 0 (Control) | 18.5 ± 0.2 | 120.3 ± 3.5 | 550.3 ± 20.1 | 2.65 ± 0.05 | 1.15 ± 0.03 |
| 50 | 18.6 ± 0.3 | 122.1 ± 4.1 | 556.5 ± 22.3 | 2.67 ± 0.06 | 1.13 ± 0.04 |
| 75 | 18.4 ± 0.2 | 123.5 ± 3.8 | 571.2 ± 19.8 | 2.71 ± 0.04 | 1.11 ± 0.02 |
| 100 | 18.5 ± 0.3 | 121.8 ± 4.5 | 558.4 ± 24.1 | 2.68 ± 0.07 | 1.14 ± 0.05 |
Data adapted from a 10-week feeding trial.[3]
Table 2: Effects of Astaxanthin Supplementation on Muscle Pigmentation in Rainbow Trout (Oncorhynchus mykiss)
| Dietary Astaxanthin (mg/kg) | Muscle Astaxanthin (mg/kg) | Lightness (L) | Redness (a) | Yellowness (b*) |
| 0 (Control) | 0.2 ± 0.05 | 55.2 ± 1.1 | 1.5 ± 0.3 | 8.7 ± 0.5 |
| 50 | 3.8 ± 0.4 | 50.1 ± 0.9 | 12.4 ± 0.8 | 15.2 ± 0.7 |
| 75 | 5.2 ± 0.6 | 48.5 ± 1.0 | 15.8 ± 1.1 | 18.9 ± 0.9 |
| 100 | 6.1 ± 0.7 | 49.2 ± 0.8 | 14.9 ± 0.9 | 17.6 ± 0.8 |
Data adapted from a 10-week feeding trial.[3]
Table 3: Effects of Astaxanthin Supplementation on Antioxidant Status in Rainbow Trout (Oncorhynchus mykiss)
| Dietary Astaxanthin (mg/kg) | Catalase (U/mL) | Total Antioxidant Status (mmol/L) | Superoxide Dismutase (U/mL) |
| 0 (Control) | 150.3 ± 8.2 | 0.85 ± 0.04 | 250.6 ± 12.1 |
| 50 | 135.1 ± 7.5 | 1.12 ± 0.06 | 230.4 ± 10.5 |
| 75 | 132.8 ± 6.9 | 1.18 ± 0.07 | 235.1 ± 11.2 |
| 100 | 140.5 ± 7.8 | 1.15 ± 0.05 | 240.3 ± 11.8 |
Data adapted from a 10-week feeding trial.[3]
Experimental Protocols
Aquaculture Feed Formulation and Preparation
Objective: To prepare experimental diets with varying concentrations of this compound.
Materials:
-
Basal feed ingredients (e.g., fishmeal, soybean meal, fish oil, vitamin and mineral premix)
-
This compound source (e.g., purified this compound, or a natural source like Phaffia rhodozyma yeast)
-
Mixer
-
Pelletizer
-
Dryer
Protocol:
-
Formulate a basal diet that meets the nutritional requirements of the target species.
-
Accurately weigh all dry ingredients for each experimental diet.
-
Thoroughly mix the dry ingredients in a mixer for 15-20 minutes to ensure homogeneity.
-
Prepare the this compound premix. If using a purified source, dissolve it in a small amount of fish oil. If using a natural source, ensure it is finely ground.
-
Add the fish oil and the this compound premix to the dry ingredients and mix for another 10-15 minutes.
-
Slowly add water to the mixture while mixing until a suitable consistency for pelleting is achieved.
-
Pass the mixture through a pelletizer with a die of the appropriate size for the target species.
-
Dry the pellets at a low temperature (e.g., 40-60°C) to a moisture content of less than 10% to prevent mold growth and nutrient degradation.
-
Store the experimental diets in airtight containers in a cool, dark place until use.
Pigmentation Measurement
Objective: To quantify the color of fish flesh or skin.
Materials:
-
Colorimeter (e.g., Minolta Chroma Meter)
-
White calibration plate
-
Anesthetic (e.g., tricaine methanesulfonate - MS-222)
Protocol:
-
Calibrate the colorimeter using the white calibration plate according to the manufacturer's instructions.
-
Anesthetize the fish to minimize stress and movement.
-
Take color measurements from a consistent location on the fish (e.g., dorsal muscle, skin behind the pectoral fin).
-
Record the L* (lightness), a* (redness-greenness), and b* (yellowness-blueness) values.
-
Take multiple readings from each fish and average the results.
Antioxidant Activity Assays
Objective: To measure the antioxidant capacity of tissues from fish fed with this compound-supplemented diets.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that is reduced in the presence of an antioxidant, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare tissue homogenates from the fish (e.g., liver, muscle).
-
Add the tissue homogenate to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: ABTS is converted to its radical cation (ABTS•+) by oxidation. In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization that can be measured spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate).
-
Prepare tissue homogenates from the fish.
-
Add the tissue homogenate to the ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 734 nm).
-
Calculate the percentage of ABTS•+ scavenging activity.
Mandatory Visualization
This compound-Mediated Nrf2 Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound enhances the antioxidant defense system in aquatic animals through the activation of the Nrf2 signaling pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Experimental Workflow for Evaluating this compound in Aquaculture Feed
This diagram outlines the key steps in an experimental study to assess the efficacy of this compound as a feed additive.
Caption: Workflow for this compound aquaculture feed trials.
References
- 1. Effects of Natural and Synthetic Astaxanthin on Growth, Body Color, and Transcriptome and Metabolome Profiles in the Leopard Coralgrouper (Plectropomus leopardus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioflux.com.ro [bioflux.com.ro]
- 3. Effects of Dietary Inclusion of Astaxanthin on Growth, Muscle Pigmentation and Antioxidant Capacity of Juvenile Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Comparison of Effects of Antioxidant (Astaxanthin) Supplementation from Different Sources in Haliotis discus hannai Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Aquaculture to Aquaculture: Production of the Fish Feed Additive Astaxanthin by Corynebacterium glutamicum Using Aquaculture Sidestream - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scientific Evidence Supports the Use of Astaxanthin to Boost Aquaculture Performance [mispeces.com]
- 10. Study evaluates effects of dietary astaxanthin on farmed fish growth and feed utilization - Responsible Seafood Advocate [globalseafood.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Adonixanthin Yield from Coelastrella Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield of Adonixanthin from Coelastrella cultures.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for maximizing this compound production in Coelastrella?
A1: A two-stage cultivation process is generally most effective for maximizing carotenoid production, including this compound, in Coelastrella. This involves:
-
Vegetative Growth Stage (Green Phase): Culturing the microalgae under optimal conditions to achieve high biomass density. This typically includes nutrient-replete media and moderate light intensity.
-
Induction Stage (Red Phase): Transferring the dense biomass to stress conditions to trigger the accumulation of secondary carotenoids like this compound. Common stressors include nitrogen deficiency, high light intensity, and salinity stress.
Q2: Which Coelastrella species are known producers of this compound?
A2: Coelastrella terrestris has been specifically identified as a producer of the rare keto-carotenoid this compound. Other species of Coelastrella are known to produce related carotenoids like astaxanthin and may also be potential candidates for this compound production.
Q3: What are the key factors influencing this compound yield?
A3: The primary factors influencing this compound yield are nutrient availability (especially nitrogen), light intensity, salinity, and the presence of an organic carbon source. Applying these as stressors during the induction phase is crucial for enhancing production.
Q4: Can I use mixotrophic cultivation to improve biomass before induction?
A4: Yes, mixotrophic cultivation, where an organic carbon source is provided in addition to light and CO2, can significantly boost biomass production during the vegetative growth phase. Acetate has been shown to be an effective carbon source for Coelastrella terrestris, increasing volumetric productivity of this compound after entering the nitrogen limitation phase.
Troubleshooting Guide
Issue 1: Low Biomass Density in the Vegetative Growth Stage
| Possible Cause | Suggested Solution |
| Nutrient Limitation | Ensure the culture medium (e.g., BG-11 or M-8) is properly prepared and contains sufficient nitrogen and phosphorus. An optimal N/P ratio can enhance growth. |
| Inadequate Light | For the growth phase, use a low to moderate light intensity (e.g., 40 µmol m⁻² s⁻¹). Ensure the light source is functioning correctly and the photoperiod is appropriate (e.g., 16:8 light:dark). |
| CO2 Limitation | Supplement the culture with 3-5% CO2 in air to avoid carbon limitation and maintain a stable pH. |
| Incorrect pH | Monitor and maintain the pH of the culture medium within the optimal range for Coelastrella growth. An initial pH of 5.0 has been found to be optimal for mixotrophic cultivation of some strains. |
| Contamination | Microscopically inspect the culture for contaminating organisms like bacteria, fungi, or other algae. If contamination is present, consider starting a new culture from a clean stock. |
Issue 2: Poor this compound Accumulation During the Induction Stage
| Possible Cause | Suggested Solution |
| Insufficient Stress | The induction of secondary carotenoids is a stress response. Ensure that the stress conditions are adequate. This includes significant nitrogen depletion, high light intensity (e.g., 500 µmol m⁻² s⁻¹), and potentially the addition of NaCl (e.g., 1.5%). |
| Incorrect Timing of Stress Induction | Induce stress when the culture has reached a high cell density in the late logarithmic or early stationary phase. Inducing stress too early can limit overall yield due to low biomass. |
| Low Volumetric Productivity | Consider adding acetate to the medium during the nitrogen starvation phase. This has been shown to boost the volumetric production rate of this compound. |
| Inadequate Light Penetration | In very dense cultures, self-shading can be an issue. Ensure adequate mixing to expose all cells to the high light conditions required for induction. |
Issue 3: Culture Crashing or Death
| Possible Cause | Suggested Solution |
| Severe Contamination | Predatory bacteria, fungi, or fast-growing competing algae can cause a culture to crash. Implementing proper sterile techniques and regular monitoring is crucial. In some cases, specific chemical treatments may be possible, but re-starting the culture is often necessary. |
| Extreme Stress Conditions | While stress is required for induction, excessive levels of light, salinity, or temperature can lead to cell death. Optimize the stress levels to find a balance between induction and cell viability. |
| pH Fluctuation | Photosynthesis can cause the pH to rise significantly. Use CO2 supplementation or buffering agents to maintain a stable pH. |
Data Presentation
Table 1: Effect of Cultivation Strategy on Carotenoid Yield in Coelastrella sp.
| Cultivation Stage | Conditions | Biomass (g L⁻¹) | Astaxanthin (wt. %) | β-carotene & Lutein (wt. %) | Reference |
| Vegetative | M-8 or BG11 media, N/P ratio 37.5, 40 µmol m⁻² s⁻¹ | up to 1.31 | - | up to 2.12 | |
| Induction | Nitrogen-deficient medium, 1.5% NaCl, 500 µmol m⁻² s⁻¹ | - | up to 0.31 | - |
Table 2: this compound Production in Coelastrella terrestris under Different Conditions
| Culture Medium | Carbon Source | Total Secondary Carotenoids (mg L⁻¹) | This compound (mg L⁻¹) | This compound (% of Total SC) | Reference |
| 2N-BBM | None (Autotrophic) | 6.14 | 1.64 | ~27% | |
| 2N-BBM | Acetate | 6.39 | 1.96 | ~31% | |
| BBM | Glucose | 5.53 | - | - | |
| BBM | Acetate | 1.99 | - | - |
Experimental Protocols
Protocol 1: Two-Stage Cultivation for this compound Production
1. Vegetative Growth Stage:
-
Medium: Prepare modified Bold's Basal Medium (2N-BBM).
-
Inoculation: Inoculate the sterile medium with a healthy starter culture of Coelastrella terrestris.
-
Cultivation Conditions:
-
Light Intensity: 40 µmol m⁻² s⁻¹.
-
Photoperiod: 16:8 hours (light:dark).
-
Temperature: Maintain at 25°C.
-
Aeration/Mixing: Bubble with a mixture of 3% CO2 in air to ensure adequate mixing and carbon supply.
-
-
Monitoring: Monitor cell growth by measuring optical density at 600 nm.
-
Duration: Continue cultivation for approximately 12-15 days, or until the culture reaches the stationary phase.
2. Induction Stage:
-
Harvesting: Harvest the algal cells from the growth medium by centrifugation.
-
Resuspension: Resuspend the algal pellet in a fresh, nitrogen-deficient medium.
-
Stress Application:
-
Nutrient Stress: The new medium should be devoid of a nitrogen source.
-
Light Stress: Increase the light intensity to 500 µmol m⁻² s⁻¹ with continuous illumination (24:0 light:dark).
-
Salinity Stress (Optional but Recommended): Add NaCl to the medium to a final concentration of 1.5%.
-
Carbon Source (Optional): For enhanced volumetric productivity, supplement the medium with acetate.
-
-
Duration: Continue the induction phase for 7-14 days, monitoring the color change of the culture from green to orange-red.
Protocol 2: Pigment Extraction and Quantification
-
Biomass Preparation: Lyophilize (freeze-dry) approximately 20 mg of harvested algal biomass.
-
Cell Disruption: Disrupt the dried biomass using a bead-beating instrument (e.g., FastPrep-24) with glass beads in acetone. This step is crucial to break the robust cell walls of Coelastrella.
-
Extraction: Centrifuge the mixture to pellet the cell debris and collect the acetone supernatant containing the pigments. Repeat the extraction with fresh acetone until the biomass is colorless.
-
Quantification: Analyze the pigment composition and concentration of the pooled acetone extracts using High-Performance Liquid Chromatography (HPLC) with a suitable column and detection at approximately 450 nm. Use authentic standards for this compound and other carotenoids for accurate identification and quantification.
Visualizations
Caption: Figure 1: Two-Stage Cultivation Workflow for this compound Production.
Caption: Figure 2: Troubleshooting Logic for Low this compound Yield.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of adonixanthin when exposed to light and temperature.
Note on Data: Due to the limited availability of specific quantitative stability data for this compound, data from its close structural analog, astaxanthin, is used as a proxy in the following tables and discussions. This approach provides valuable insights into the expected stability profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors leading to the degradation of this compound, like other carotenoids, are exposure to light, elevated temperatures, and oxygen.[1][2] The conjugated polyene chain in the this compound molecule is susceptible to oxidation and isomerization when exposed to these environmental stressors, resulting in a loss of color and biological activity.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures accelerate the degradation of this compound. Thermal degradation can lead to both isomerization (conversion from the trans to cis form) and oxidative cleavage of the molecule.[3] Storing this compound solutions or formulations at lower temperatures, such as 4°C, significantly enhances its stability and extends its shelf-life.[1]
Q3: What is the impact of light exposure on this compound stability?
A3: Exposure to light, particularly UV light, can cause significant degradation of this compound through photodegradation.[2] This process can involve photo-oxidation and isomerization. It is crucial to protect this compound samples from light by using amber vials or storing them in the dark.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is recommended to:
-
Work under dim or red light.
-
Use amber glass vials or wrap containers in aluminum foil.
-
Store stock solutions and samples at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage).
-
Degas solvents to remove oxygen.
-
Consider the use of antioxidants in the formulation.
Q5: Is there a difference in stability between the cis and trans isomers of this compound?
A5: While specific data for this compound is limited, studies on other carotenoids suggest that trans isomers are generally more stable than cis isomers. However, exposure to heat and light can cause the conversion of the more stable trans isomer to various cis isomers.
Troubleshooting Guides
Issue 1: Rapid Loss of Color in this compound Standard Solution
| Potential Cause | Troubleshooting Step |
| Light Exposure | Prepare and handle the solution under subdued lighting. Store the solution in an amber vial or a vial wrapped in aluminum foil. |
| Elevated Temperature | Store the stock solution at 4°C for short-term use (days) and at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Presence of Oxygen | Use solvents that have been degassed by sparging with an inert gas like nitrogen or argon. Store the solution under an inert atmosphere. |
| Solvent Purity | Ensure the use of high-purity solvents, as impurities can catalyze degradation. |
Issue 2: Inconsistent Results in Cell-Based Assays with this compound
| Potential Cause | Troubleshooting Step |
| Degradation in Culture Media | Prepare fresh dilutions of this compound in media for each experiment. Minimize the exposure of the media containing this compound to light and incubator temperatures before and during the experiment. |
| Interaction with Media Components | Some components in the cell culture media may promote this compound degradation. Evaluate the stability of this compound in your specific media over the time course of your experiment. |
| Cellular Metabolism | Consider that the cells themselves may be metabolizing the this compound, leading to a decrease in its concentration over time. |
Quantitative Data Summary
The following tables summarize the thermal and photolytic degradation of astaxanthin, which is used here as an analog for this compound.
Table 1: Thermal Degradation of Astaxanthin in Acetone Solution
| Temperature | Time (days) | Degradation (%) |
| Room Temperature (with light) | 5 | 23.59%[1] |
| Room Temperature (dark) | 5 | 20.77%[1] |
| 4°C (dark) | 5 | 19.59%[1] |
| 50°C | 1 hour | >10%[4] |
| 70°C | 1 hour | 31.35%[4] |
| 80°C | 1 hour | 38.28%[4] |
| 70°C | 4 hours | 43.68%[4] |
| 80°C | 4 hours | 45.54%[4] |
Table 2: Half-Life of Astaxanthin under Different Storage Conditions
| Condition | Half-Life (days) |
| Room Temperature (with light) | ~10.5[1] |
| Room Temperature (dark) | ~12.5[1] |
| 4°C (dark) | ~13.5[1] |
Experimental Protocols
Protocol 1: Determination of this compound Thermal Stability
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, ethanol) of a known concentration.
-
Sample Aliquoting: Aliquot the stock solution into multiple amber glass vials to avoid repeated sampling from the same stock.
-
Incubation: Place the vials in incubators or water baths set to the desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C). Include a control set stored at 4°C in the dark.
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature.
-
Quantification: Immediately analyze the concentration of this compound in each sample using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. The peak area at the maximum absorption wavelength (around 470-480 nm) is used for quantification against a standard curve.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Assessment of this compound Photostability
-
Solution Preparation: Prepare a solution of this compound in a transparent vial.
-
Light Exposure: Expose the vial to a controlled light source (e.g., a UV lamp or a light box with a specific lux intensity). A control sample should be wrapped in aluminum foil and kept at the same temperature.
-
Sampling: At regular intervals, take an aliquot of the solution for analysis.
-
Analysis: Quantify the remaining this compound concentration using HPLC-PDA as described in the thermal stability protocol.
-
Analysis: Calculate and plot the degradation over time to assess the photostability.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: this compound-mediated Nrf2 Pathway Activation.
References
- 1. researchgate.net [researchgate.net]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Adonixanthin Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying adonixanthin degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a xanthophyll carotenoid, a natural pigment with antioxidant properties. It is an intermediate in the biosynthesis of astaxanthin.[1][2] The degradation of this compound is a concern because it can lead to a loss of its biological activity and the formation of unknown compounds with potentially different physiological effects. Understanding its degradation products is crucial for ensuring the stability, efficacy, and safety of this compound-containing products.
Q2: What are the primary factors that cause this compound degradation?
Similar to other carotenoids, this compound is susceptible to degradation when exposed to several factors:
-
Light: Exposure to light, especially UV light, can cause photo-oxidation and isomerization.[3][4]
-
Heat: High temperatures can accelerate the rate of degradation.[3][4][5]
-
Oxygen: The presence of oxygen can lead to oxidative cleavage of the polyene chain.[3][6]
-
Acids: Acidic conditions can cause isomerization and the formation of various degradation products.[3]
Q3: What are the expected degradation products of this compound?
While specific degradation products of this compound are not extensively documented, they are likely to be similar to those of other carotenoids like β-carotene and astaxanthin. Degradation can occur through oxidation, which may involve random cleavage of the conjugated double bond system or cleavage at specific positions. This can result in a variety of smaller molecules, including apocarotenoids, aldehydes, ketones, and carboxylic acids. Isomerization (the conversion from trans to cis isomers) is also a common degradation pathway.
Q4: Which analytical techniques are most suitable for identifying this compound degradation products?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a C18 or C30 column is the most common method for separating this compound from its degradation products.[7] A photodiode array (PDA) detector is useful for initial identification based on the characteristic UV-Vis absorption spectra of carotenoids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques are essential for the structural elucidation of degradation products.[8][9] LC-MS provides the molecular weight of the compounds, while LC-MS/MS allows for fragmentation analysis, offering insights into their chemical structure.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of peaks in HPLC. | Inappropriate mobile phase composition. | Optimize the gradient or isocratic mobile phase. A common mobile phase for carotenoids is a mixture of methanol, methyl tert-butyl ether (MTBE), and water. |
| Incorrect column selection. | Use a C30 column, which is specifically designed for carotenoid separations and provides better resolution of isomers. | |
| Low signal intensity in MS. | Poor ionization of this compound and its degradation products. | Use an appropriate ionization source, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), and optimize the source parameters. |
| Low concentration of the analyte. | Concentrate the sample before injection. | |
| Formation of artifacts during sample preparation. | Exposure to light, heat, or oxygen.[3] | Work under dim light, use amber vials, and keep samples on ice.[10] Purge solvents with nitrogen to remove dissolved oxygen. |
| Acidic conditions from solvents. | Use high-purity, freshly distilled solvents and consider adding a small amount of a neutralizing agent like calcium carbonate if acidity is a concern.[3] | |
| Inconsistent degradation results. | Variability in experimental conditions. | Precisely control the factors inducing degradation (e.g., light intensity, temperature, oxygen concentration). |
| Matrix effects from the sample. | Perform a matrix-matched calibration or use a standard addition method for quantification. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of this compound Stock Solution: Dissolve a known amount of purified this compound in a suitable organic solvent (e.g., ethanol or a mixture of dichloromethane and methanol). Protect the solution from light and store it at -20°C.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Treat the this compound solution with a controlled concentration of an oxidizing agent (e.g., hydrogen peroxide) at a specific temperature.
-
Photodegradation: Expose the this compound solution to a calibrated light source (e.g., a UV lamp) for a set duration.
-
Thermal Degradation: Incubate the this compound solution in the dark at an elevated temperature (e.g., 80°C).
-
-
Sample Analysis: At predetermined time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze immediately using HPLC-PDA and LC-MS/MS to identify and quantify the remaining this compound and its degradation products.
Protocol 2: HPLC-PDA Analysis of this compound and its Degradation Products
-
Column: C30 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used. For example:
-
Solvent A: Methanol/Water (95:5, v/v)
-
Solvent B: Methyl tert-butyl ether
-
Gradient: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: PDA detector scanning from 200-600 nm. Monitor at the λmax of this compound (approximately 470-480 nm).
Protocol 3: LC-MS/MS Analysis for Structural Elucidation
-
LC System: Use the same HPLC conditions as described in Protocol 2.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: APCI or ESI in positive ion mode.
-
MS Scan Mode: Full scan mode to detect all ions and product ion scan mode (MS/MS) to obtain fragmentation patterns of the parent ions of interest.
-
Data Analysis: Compare the fragmentation patterns of the degradation products with known carotenoid fragmentation data and use mass spectral libraries to aid in identification.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Different Stress Conditions
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (Area %) | Major Degradation Product 2 (Area %) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | 75 | 15 | 5 | |
| 4 | 52 | 28 | 10 | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 |
| 2 | 92 | 5 | 1 | |
| 4 | 85 | 9 | 2 | |
| UV Light (365 nm) | 0 | 100 | 0 | 0 |
| 2 | 68 | 22 | 6 | |
| 4 | 45 | 35 | 12 | |
| 80°C (Dark) | 0 | 100 | 0 | 0 |
| 2 | 88 | 8 | 2 | |
| 4 | 78 | 15 | 4 |
Visualizations
Caption: Inferred degradation pathway of this compound.
Caption: Experimental workflow for identifying this compound degradation products.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical tools for the analysis of β-carotene and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting peak tailing and splitting in Adonixanthin HPLC analysis.
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Adonixanthin. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to peak tailing and peak splitting.
Troubleshooting Guide: Peak Tailing & Splitting
This guide provides a systematic approach to identifying and resolving common chromatographic issues in a question-and-answer format.
Q1: My this compound peak is tailing. What are the most common causes?
Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue in HPLC.[1][2] It can compromise accurate integration and reduce resolution.[2] The primary causes can be categorized as either chemical or physical problems.
-
Chemical Causes: These are often related to secondary interactions between this compound and the stationary phase. A primary cause is the interaction of polar functional groups on the analyte with active sites, such as residual silanols, on the silica-based column packing.[1][3]
-
Physical Causes: These issues are related to the physical path the sample takes through the HPLC system. Voids in the column packing, excessive extra-column volume (e.g., long tubing), or a partially blocked frit can all lead to peak tailing.[2]
Q2: How can I determine if my peak tailing is a chemical or physical issue?
A simple diagnostic test can help differentiate between chemical and physical problems. Inject a neutral, non-polar compound (e.g., toluene).
-
If the neutral compound's peak does not tail , but your this compound peak does, the issue is likely chemical (acid-base interactions with the column).[2]
-
If all peaks , including the neutral compound, are tailing, the problem is likely physical , pointing to an issue with the column packing or the system's fluidic path.[2]
Q3: My this compound peak is split into two or more smaller peaks. What should I investigate?
Peak splitting occurs when a single compound appears as two or more distinct peaks.[4] Common causes include:
-
Column Issues: A partially blocked inlet frit or a void/channel in the column packing can create alternative flow paths for the sample, leading to a split peak.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting.[4] The sample may not bind uniformly to the head of the column.
-
Co-elution: It's possible that an impurity or a related compound is co-eluting very closely with this compound, giving the appearance of a split peak.
-
Sample Overload: Injecting too high a concentration of the sample can saturate the column, leading to peak shape distortion, including splitting.
Q4: What are the first steps to troubleshoot peak splitting?
-
Reduce Injection Volume: Inject a smaller volume or a more dilute sample. If the peak shape improves and becomes a single peak, the original issue was likely sample overload.
-
Check the Column: If reducing the injection volume doesn't help, the problem may be a blocked frit or a void. Try back-flushing the column (if the manufacturer's instructions permit) or replacing it with a new or known-good column.
-
Match Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.
Frequently Asked Questions (FAQs)
What is an ideal mobile phase pH for analyzing this compound? For carotenoids like this compound, which have hydroxyl groups, the mobile phase pH can influence interactions with the stationary phase. Operating at a lower pH (e.g., pH 3.0) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions that cause peak tailing for polar compounds.[1]
How does column temperature affect this compound analysis? Column temperature is a critical parameter for carotenoid separation.[5] Increasing the temperature generally decreases the mobile phase viscosity, which can lead to shorter retention times and sometimes narrower peaks.[6] However, for complex separations of carotenoid isomers, lower temperatures may provide better resolution. It is crucial to maintain a stable and consistent temperature for reproducible results.
Can the choice of organic modifier in the mobile phase impact peak shape? Yes, the choice between solvents like methanol, acetonitrile, and methyl tert-butyl ether (MTBE) can affect selectivity and peak shape. For carotenoids, which are often analyzed on C18 or specialized C30 columns, mobile phases frequently consist of mixtures of these solvents. Adding a small amount of an additive like triethylamine (TEA) can sometimes improve peak symmetry by masking active silanol sites.[5][6]
What type of column is best for this compound analysis? While standard C18 columns can be used, C30 columns are often recommended for carotenoid analysis. The longer alkyl chain of the C30 stationary phase provides enhanced shape selectivity, which is beneficial for separating structurally similar carotenoid isomers.[6]
Data Presentation
The following tables provide illustrative data on how changing key HPLC parameters can affect peak shape, quantified by the USP Tailing Factor (Tf). A Tf value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.
Disclaimer: The following data is representative and intended for educational purposes to illustrate troubleshooting concepts. Actual results may vary based on the specific HPLC system, column, and experimental conditions.
Table 1: Effect of Mobile Phase pH on this compound Peak Tailing
| Mobile Phase pH | USP Tailing Factor (Tf) | Peak Shape Observation |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.6 | Moderate Tailing |
| 3.0 | 1.2 | Symmetrical Peak |
Table 2: Effect of Sample Solvent Strength on this compound Peak Splitting
| Sample Solvent | Mobile Phase (Initial) | Peak Shape Observation |
| 100% Acetonitrile | 70% Acetonitrile / 30% Water | Peak Splitting / Fronting |
| 70% Acetonitrile / 30% Water | 70% Acetonitrile / 30% Water | Symmetrical Peak |
| 50% Acetonitrile / 50% Water | 70% Acetonitrile / 30% Water | Sharp, Symmetrical Peak |
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound, based on methods used for similar carotenoids.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: YMC Carotenoid C30, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Methanol
-
Mobile Phase B: Methyl Tert-Butyl Ether (MTBE)
-
Gradient:
-
0-15 min: 80% A, 20% B
-
15-25 min: Gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detector: UV-Vis Diode Array Detector (DAD) at 470 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound standard or sample extract in a solvent matching the initial mobile phase composition (e.g., 80:20 Methanol:MTBE).
Protocol 2: Troubleshooting Experiment for Peak Tailing
This protocol is designed to investigate and resolve peak tailing issues.
-
Initial Analysis: Run the this compound sample using the Baseline HPLC Method (Protocol 1). Record the retention time and calculate the USP Tailing Factor.
-
pH Modification (if tailing is observed):
-
Prepare a new Mobile Phase A by adding 0.1% formic acid to the methanol.
-
Re-equilibrate the column with the new mobile phase for at least 15-20 minutes.
-
Re-inject the this compound sample.
-
Compare the peak shape and tailing factor to the initial analysis.
-
-
Column Evaluation:
-
If pH modification does not resolve the tailing, inject a neutral marker (e.g., toluene) under the same conditions.
-
If the toluene peak also tails, the column may be compromised.
-
First, attempt to wash the column with a strong solvent (e.g., 100% Isopropanol).
-
If washing fails, replace the column with a new C30 column and repeat the analysis.
-
Visualizations
The following diagrams illustrate key concepts in troubleshooting HPLC peak shape problems.
Caption: A logical workflow for troubleshooting HPLC peak shape problems.
Caption: Mechanism of peak tailing due to secondary interactions.
References
Technical Support Center: Optimization of Solvent Systems for Adonixanthin Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Adonixanthin.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low this compound Yield | Incomplete Cell Disruption: The solvent may not effectively penetrate the cell wall to extract the intracellular this compound. | - Mechanical Disruption: Employ methods like bead milling, high-pressure homogenization, or sonication prior to solvent extraction.[1] - Enzymatic Lysis: Use enzymes to break down the cell wall. - Freeze-Thaw Cycles: Repeated freezing and thawing can help disrupt cell membranes. |
| Inappropriate Solvent System: The polarity of the solvent may not be optimal for this compound. | - Solvent Screening: Test a range of solvents with varying polarities, such as acetone, ethanol, methanol, and hexane, or mixtures thereof.[2] - Co-solvent Addition: For supercritical CO2 extraction, adding a co-solvent like ethanol can enhance extraction efficiency. | |
| Degradation of this compound: this compound is sensitive to light, heat, and oxygen.[3] | - Light Protection: Conduct the extraction process in a dark or amber-colored vessel.[3] - Temperature Control: Avoid high temperatures during extraction and storage. For instance, astaxanthin, a related carotenoid, shows significant degradation above 60°C.[4] - Inert Atmosphere: Purge extraction vessels and storage containers with nitrogen or argon to minimize oxygen exposure.[1][5] | |
| Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient for complete recovery. | - Optimize Parameters: Systematically vary the extraction time and temperature to find the optimal conditions for your specific biomass and solvent system. For example, a study on Paracoccus carotinifaciens showed increased carotenoid recovery at higher temperatures during supercritical CO2 extraction. | |
| Presence of Contaminants in the Extract | Co-extraction of Other Pigments and Lipids: Solvents often extract other cellular components along with this compound. | - Saponification: This step can remove unwanted lipids and chlorophylls. However, it should be performed carefully to avoid degradation of this compound.[6] - Chromatographic Purification: Use techniques like column chromatography or preparative HPLC for purification.[7] |
| Solvent Impurities: The solvent used may contain impurities that contaminate the final extract. | - Use High-Purity Solvents: Always use HPLC-grade or analytical-grade solvents. | |
| Inconsistent Extraction Results | Variability in Biomass: The this compound content of the source material can vary depending on growth conditions. | - Standardize Culture Conditions: Ensure consistent growth parameters (light, temperature, nutrients) for your biomass source. |
| Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different results. | - Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire extraction process. | |
| Color Change or Fading of the Extract | Oxidation or Isomerization of this compound: Exposure to air, light, or acid can cause degradation or changes in the molecular structure of this compound.[3] | - Antioxidant Addition: Consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to the extraction solvent. - pH Control: Maintain a neutral or slightly basic pH during extraction and storage.[3] - Proper Storage: Store the extract under an inert atmosphere, protected from light, and at low temperatures (e.g., -20°C or -80°C). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound extraction?
A1: The optimal solvent for this compound extraction depends on the source material and the desired purity of the final product. Generally, polar solvents like acetone and ethanol are effective for extracting xanthophylls such as this compound.[2] Mixtures of solvents, for example, acetone and methanol, have also been shown to be efficient for carotenoid extraction. For "green" extraction methods, supercritical CO2 with a co-solvent like ethanol is a promising option. A study on Paracoccus carotinifaciens demonstrated good recovery of this compound using this method.
Q2: How can I improve the purity of my this compound extract?
A2: To improve purity, a multi-step approach is often necessary. After the initial solvent extraction, a saponification step can be employed to remove contaminating lipids.[6] Following this, chromatographic techniques such as column chromatography with a silica gel stationary phase or preparative high-performance liquid chromatography (HPLC) can be used to isolate this compound from other pigments.[7]
Q3: My this compound extract is degrading over time. How can I improve its stability?
A3: this compound, like other carotenoids, is susceptible to degradation by light, heat, and oxygen.[3] To enhance stability, it is crucial to:
-
Store in the dark: Use amber-colored vials or wrap containers in aluminum foil.[3]
-
Store at low temperatures: -20°C is suitable for short-term storage, while -80°C is recommended for long-term storage.
-
Store under an inert atmosphere: Displace oxygen with an inert gas like nitrogen or argon before sealing the container.[5]
-
Avoid acidic conditions: Maintain a neutral pH.[3]
Q4: Can I use supercritical CO2 extraction for this compound?
A4: Yes, supercritical CO2 (SC-CO2) extraction is a viable and environmentally friendly method for extracting this compound. The efficiency of SC-CO2 extraction can be significantly improved by using a polar co-solvent (entrainer) such as ethanol. Temperature also plays a crucial role, with higher temperatures potentially leading to increased recovery.
Q5: What are some common sources for this compound extraction?
A5: this compound can be found in various natural sources, including certain species of algae, bacteria, and crustaceans. For example, the microalga Coelastrella terrestris has been reported to produce this compound, with yields of up to 1.96 mg/L.[8][9] The bacterium Paracoccus carotinifaciens is another known producer of this compound.
Data Presentation
Table 1: Comparison of this compound and Related Carotenoid Yields with Different Extraction Methods and Sources.
| Carotenoid | Source | Extraction Method | Solvent/Conditions | Yield | Reference |
| This compound | Coelastrella terrestris | Solvent Extraction | Acetone | 1.96 mg/L | [8][9] |
| This compound, Astaxanthin, Adonirubin | Paracoccus carotinifaciens | Supercritical CO2 | CO2 with ethanol co-solvent | Data not specified in comparative format | |
| Total Carotenoids | Chlorella vulgaris | Conventional Extraction | 90% Ethanol | Higher yield compared to other solvents | [10] |
| Total Carotenoids | Brown Seaweed | Supercritical CO2 | 50°C, 300 bar, 2% sunflower oil co-solvent | 2.391 mg/g | [11] |
| Astaxanthin | Haematococcus pluvialis | Pressurized Liquid Extraction | n-hexane and ethanol | Data not specified in comparative format | [11] |
Experimental Protocols
1. Solvent Extraction of this compound from Coelastrella terrestris
This protocol is based on the methodology for pigment extraction from Coelastrella terrestris.[8]
-
Biomass Preparation: Harvest the Coelastrella terrestris cells by centrifugation and lyophilize (freeze-dry) the biomass.
-
Cell Disruption: Weigh approximately 20 mg of lyophilized biomass and place it in a 2 mL screw-cap tube with glass beads.
-
Extraction:
-
Add 1.5 mL of acetone to the tube.
-
Homogenize the mixture using a bead beater (e.g., FastPrep-24) to disrupt the cells and facilitate extraction.
-
Centrifuge the tube to pellet the cell debris.
-
Carefully collect the supernatant containing the extracted pigments.
-
Repeat the extraction process with fresh acetone until the biomass appears colorless.
-
Pool the supernatants.
-
-
Solvent Evaporation: Evaporate the acetone from the pooled supernatant under a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the dried extract in a suitable solvent (e.g., acetone or a mobile phase compatible with HPLC) for quantification and further analysis.
2. Purification of this compound using Column Chromatography
This is a general protocol for the purification of carotenoids.
-
Sample Preparation: Dissolve the crude this compound extract in a minimal amount of a non-polar solvent, such as hexane.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane).
-
Pour the slurry into a glass column and allow it to pack evenly.
-
-
Loading: Carefully load the dissolved extract onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as acetone or ethyl acetate, in a stepwise or gradient manner.
-
Collect the fractions as they elute from the column. This compound, being more polar than carotenes but less polar than some other xanthophylls, will elute at a specific solvent polarity. Monitor the fractions by thin-layer chromatography (TLC) or a spectrophotometer to identify the fractions containing this compound.
-
-
Fraction Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure or a stream of nitrogen.
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Factors affecting the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. pure.fh-ooe.at [pure.fh-ooe.at]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation and purification of astaxanthin from Phaffia rhodozyma by preparative high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Coelastrella terrestris for this compound Production: Physiological Characterization and Evaluation of Secondary Carotenoid Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sustainable Carotenoid Extraction from Macroalgae: Optimizing Microwave-Assisted Extraction Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovative Alternative Technologies to Extract Carotenoids from Microalgae and Seaweeds [mdpi.com]
Preventing isomerization of Adonixanthin during sample preparation.
Welcome to the technical support center for Adonixanthin sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide: Minimizing this compound Isomerization
This guide addresses specific issues that can lead to the isomerization of this compound, primarily from the stable all-trans form to various cis isomers, which can compromise analytical accuracy and biological activity assessment.
| Problem | Potential Cause | Recommended Solution |
| High levels of cis-isomers detected in samples. | Exposure to Light: this compound is highly susceptible to photo-isomerization, particularly when in solution. | - Work in a dark or dimly lit room. - Use amber-colored glassware or wrap glassware in aluminum foil. - Minimize the duration of light exposure during all sample handling steps. |
| Elevated Temperatures: Heat can provide the energy needed to overcome the activation barrier for isomerization. | - Perform all extraction and preparation steps on ice or at reduced temperatures (e.g., 4°C). - Avoid heating samples unless absolutely necessary for the protocol. - If heating is unavoidable, use the lowest possible temperature for the shortest duration. | |
| Acidic or Alkaline Conditions: Extreme pH levels can catalyze the isomerization of carotenoids. | - Maintain a neutral pH (around 7.0) during extraction and storage. - Use buffered solutions if the sample matrix is inherently acidic or alkaline. | |
| Presence of Oxygen: Oxidation can lead to degradation and isomerization. | - Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). - Work under a gentle stream of inert gas to minimize contact with air. - Store samples under an inert atmosphere. | |
| Inappropriate Solvent Choice: The polarity of the solvent can influence the rate of isomerization. | - Use non-polar or less polar solvents where possible, as they can offer greater stability for carotenoids. - If polar solvents are required, minimize the exposure time. | |
| Sample degradation observed (loss of color, additional peaks in chromatogram). | Oxidation: In addition to isomerization, oxygen can cause irreversible degradation of this compound. | - Add antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol to the extraction solvent (typically at concentrations of 0.01-0.1%). - Follow all recommendations for minimizing oxygen exposure. |
| Prolonged Storage: Even under ideal conditions, this compound can degrade over time. | - Analyze samples as quickly as possible after preparation. - For short-term storage (days to weeks), store extracts at -20°C under an inert atmosphere in the dark. - For long-term storage (months to years), store at -80°C. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isomerization a concern?
This compound is a xanthophyll carotenoid, a natural pigment with potential health benefits. It exists as geometric isomers, with the all-trans form being the most abundant and generally the most stable in nature. Isomerization to cis-isomers can be induced by factors like light, heat, and acid. This is a concern because different isomers can have different physical, chemical, and biological properties, including altered bioavailability and antioxidant capacity. Accurate quantification of this compound requires the preservation of its isomeric integrity.
Q2: What are the primary factors that cause this compound to isomerize?
The primary factors that induce isomerization are:
-
Light: Exposure to light, especially UV and blue light, is a major cause of isomerization.
-
Heat: Elevated temperatures provide the energy for the conversion of trans to cis isomers.
-
Acid/Base: Acidic or alkaline conditions can catalyze the isomerization process.
-
Oxygen: While primarily causing degradation, oxidative stress can also contribute to isomerization.
Q3: How can I prevent this compound isomerization during sample extraction?
To minimize isomerization during extraction, a multi-faceted approach is recommended:
-
Work under subdued light: Use a darkroom or red light, and protect your samples from light using amber vials or foil.
-
Maintain low temperatures: Perform extractions on ice and use pre-chilled solvents.
-
Use deoxygenated solvents: Purge solvents with nitrogen or argon before use.
-
Add antioxidants: Incorporate BHT or α-tocopherol into your extraction solvent.
-
Work quickly and efficiently: Minimize the time the sample is in solution and exposed to environmental factors.
Q4: Which solvents are best for extracting this compound while minimizing isomerization?
The choice of solvent depends on the sample matrix. However, for carotenoids like this compound, a common approach is to use a mixture of a polar and a non-polar solvent. For example, a mixture of acetone or ethanol with hexane or petroleum ether is often used. It is crucial to use high-purity, deoxygenated solvents.
Q5: How should I store my this compound samples to prevent isomerization?
For optimal stability, samples should be stored:
-
In the dark.
-
At low temperatures (-20°C for short-term, -80°C for long-term).
-
Under an inert atmosphere (nitrogen or argon).
-
In a solvent containing an antioxidant.
Quantitative Data on this compound Isomerization
The following tables summarize the impact of various factors on the isomerization of this compound. This data is primarily based on studies of this compound and closely related ketocarotenoids.
Table 1: Effect of Temperature and Light on the Isomerization of all-E-Adonixanthin in Ethanol after 21 Days
| Condition | Temperature (°C) | Total Z-Isomer Ratio (%) |
| Dark | 4 | ~5 |
| Dark | 30 | ~15 |
| Dark | 50 | ~25 |
| Light (Fluorescent) | 30 | ~10 |
Data extrapolated from studies on xanthophylls including this compound.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Microbial Biomass (e.g., Haematococcus pluvialis)
This protocol provides a general framework. Optimization may be required for specific sample types.
1. Materials and Reagents:
-
Freeze-dried microbial biomass
-
Mortar and pestle
-
Acetone (HPLC grade, with 0.1% BHT)
-
Hexane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
HPLC system with a C30 reverse-phase column and a photodiode array (PDA) detector
-
This compound standard
-
Amber-colored glassware
2. Extraction Procedure:
-
Perform all steps under dim light and on ice.
-
Weigh approximately 10 mg of freeze-dried biomass into a pre-chilled mortar.
-
Add 5 mL of cold acetone (containing 0.1% BHT) and grind the biomass thoroughly with a pestle for 5 minutes to disrupt the cells.
-
Transfer the mixture to a 15 mL amber-colored centrifuge tube.
-
Rinse the mortar and pestle with an additional 5 mL of cold acetone and add it to the centrifuge tube.
-
Vortex the tube for 1 minute and then centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new amber-colored tube.
-
Repeat the extraction of the pellet with 5 mL of acetone until the pellet is colorless.
-
Pool all the acetone extracts.
-
To partition the carotenoids, add an equal volume of hexane and 1/10 volume of deionized water to the pooled acetone extract.
-
Vortex for 1 minute and then centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Collect the upper hexane layer containing the carotenoids.
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.
3. HPLC Analysis:
-
Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is commonly used for carotenoid separation. A specific gradient should be optimized for this compound.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Monitor at the wavelength of maximum absorbance for this compound (approximately 470-480 nm).
-
Quantification: Use a calibration curve prepared from an authentic this compound standard.
Visualizations
Caption: Experimental workflow for this compound extraction.
Overcoming matrix effects in Adonixanthin quantification from complex samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Adonixanthin from complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification of this compound.[2][3] The complex nature of biological samples, containing lipids, proteins, and salts, is a common source of matrix effects in LC-MS analysis.[1]
Q2: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?
A: The most effective strategies involve removing interfering matrix components before LC-MS analysis. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., methanol, acetonitrile) is added to precipitate proteins.[4][5]
-
Liquid-Liquid Extraction (LLE): A technique that separates this compound from the matrix based on its solubility in two immiscible liquid phases.[3][6]
-
Solid-Phase Extraction (SPE): A highly selective method where this compound is retained on a solid sorbent while matrix components are washed away.[3][6]
Q3: How can I compensate for matrix effects that cannot be eliminated by sample preparation?
A: Using an appropriate internal standard (IS) is a widely accepted method to compensate for matrix effects.[7] A stable isotope-labeled (SIL) this compound is the ideal IS as it co-elutes and experiences similar matrix effects as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio. If a SIL-IS is unavailable, a structurally similar compound (analog) can be used, but its effectiveness in mimicking the matrix effects on this compound must be carefully validated.
Q4: What are the key considerations for the stability of this compound during sample preparation and storage?
A: this compound, like other carotenoids, is susceptible to degradation from light, heat, and oxidation.[8][9] It is crucial to:
-
Work under dim light and use amber vials.
-
Keep samples on ice or at low temperatures during processing.[10]
-
Minimize exposure to oxygen by working quickly or under an inert atmosphere (e.g., nitrogen).[11]
-
Store extracts at -80°C for long-term stability.[12] Studies on the related xanthophyll, astaxanthin, have shown that it is relatively stable under standard laboratory handling and storage conditions when these precautions are taken.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Incomplete cell lysis/tissue homogenization: this compound may not be fully released from the sample matrix. | Ensure thorough homogenization of tissue samples. For algal samples, bead milling or other cell disruption techniques may be necessary.[14] |
| Inefficient extraction solvent: The chosen solvent may not effectively solubilize this compound. | This compound is a nonpolar xanthophyll. Use a combination of solvents like methanol/chloroform or hexane/acetone to ensure complete extraction.[14][15] | |
| This compound degradation: Exposure to light, heat, or oxygen during sample preparation can lead to losses. | Follow stability precautions mentioned in the FAQs (work under dim light, on ice, and consider using antioxidants like BHT).[8][9] | |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects: Variations in the matrix composition between samples can lead to inconsistent ion suppression or enhancement. | Improve sample cleanup using a more rigorous method like SPE.[6] Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects. |
| Poor sample solubility: this compound may precipitate in the injection solvent if it is incompatible with the mobile phase. | Whenever possible, dissolve the final extract in a solvent that is compatible with the initial mobile phase conditions.[16] | |
| Peak Tailing or Splitting | Column overload: Injecting too much sample can lead to poor peak shape. | Reduce the injection volume or dilute the sample. |
| Secondary interactions with the column: this compound may interact with active sites on the column. | Ensure the mobile phase has an appropriate pH and ionic strength. Consider using a different column chemistry. | |
| Injector issues: Problems with the autosampler can cause peak distortion. | Inspect the injector for any blockages or leaks. Ensure the injection volume is appropriate for the loop size.[17] | |
| No Peak or Very Low Signal | Instrumental issues: The detector may be off, or there might be a blockage in the system. | Check the instrument parameters and perform a system check.[17] |
| Complete degradation of this compound: Severe degradation during sample processing. | Review the entire sample preparation workflow for potential sources of degradation. | |
| Incorrect MS/MS transition: The mass spectrometer is not monitoring the correct precursor and product ions for this compound. | Verify the MS/MS parameters for this compound. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum
This protocol is adapted from methods for the extraction of the structurally similar xanthophyll, astaxanthin, from biological fluids.
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol containing an internal standard (e.g., stable isotope-labeled this compound or a suitable analog).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction:
-
To the supernatant from the previous step, add 500 µL of a hexane/dichloromethane (1:1, v/v) mixture.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer containing this compound to a clean tube.
-
Repeat the extraction of the aqueous layer with another 500 µL of the hexane/dichloromethane mixture.
-
Combine the organic extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Extraction of this compound from Animal Tissue
This protocol is based on established methods for xanthophyll extraction from fish and shrimp tissues.[2][12][18]
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
Add 1 mL of ice-cold phosphate-buffered saline (PBS) and homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout this process.
-
-
Extraction:
-
To the tissue homogenate, add 3 mL of a methanol/chloroform (2:1, v/v) solution containing an internal standard.
-
Vortex for 2 minutes.
-
Add 1 mL of chloroform and vortex for 1 minute.
-
Add 1 mL of water and vortex for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower chloroform layer containing this compound.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Xanthophyll Quantification
| Technique | Principle | Advantages | Disadvantages | Typical Recovery for Xanthophylls |
| Protein Precipitation (PPT) | Protein removal by solvent-induced precipitation. | Fast, simple, and requires minimal solvent. | Less effective at removing other matrix components like phospholipids, which can cause significant matrix effects. | 70-90% |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Can remove a significant portion of interfering substances. Suitable for large sample volumes.[3] | Can be labor-intensive, may require larger solvent volumes, and can be difficult to automate. | 80-105% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, and interferences are washed away. | Highly selective, provides cleaner extracts, reduces matrix effects, and is easily automated.[3][19] | Can be more expensive and requires method development to optimize the sorbent and elution conditions. | >90% |
Recovery data is based on studies of astaxanthin and other carotenoids and may vary depending on the specific matrix and experimental conditions.
Mandatory Visualization
Caption: Workflow for this compound quantification from complex samples.
Caption: Troubleshooting decision tree for this compound quantification.
References
- 1. CN1956950A - Method of recovering xanthophyll - Google Patents [patents.google.com]
- 2. trjfas.org [trjfas.org]
- 3. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. Properties of Carotenoids in Fish Fitness: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. Optimization of Astaxanthin Recovery in the Downstream Process of Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages [frontiersin.org]
- 13. Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of solid phase- and liquid/liquid-extraction for the purification of hair extract prior to multi-class pesticides analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Adonixanthin Production from Microalgal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of adonixanthin from microalgal cultures.
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation of microalgae for this compound production.
Issue 1: Low Biomass Productivity
Q1: My microalgal culture is growing very slowly and the biomass density is low. What are the possible causes and how can I fix this?
A1: Low biomass productivity is a common challenge. Here are the potential causes and corresponding solutions:
-
Suboptimal Growth Conditions:
-
Light: Both insufficient and excessive light can limit growth. Optimal light intensity is species-specific but generally ranges from 60-200 µmol photons m⁻² s⁻¹ for the growth phase. Ensure your photobioreactor provides uniform light distribution.
-
Temperature: Most microalgae species thrive between 20-25°C. Temperatures above or below this range can slow down metabolic processes.
-
pH: The optimal pH for most green microalgae is between 7.0 and 8.5. A significant deviation can inhibit nutrient uptake and growth. Use buffers or automated pH control systems for large-scale cultures.
-
Nutrients: Ensure your growth medium is not depleted of essential nutrients, particularly nitrogen and phosphorus.
-
-
Contamination: Contamination with bacteria, fungi, or other faster-growing algae can outcompete your target species for nutrients and light. Regularly monitor your culture microscopically. If contamination is detected, it is often best to start a new culture from a clean stock. To prevent contamination, ensure all equipment and media are sterilized, and maintain axenic techniques during inoculation and sampling.
-
Inadequate Mixing: Proper mixing is crucial to ensure all cells are exposed to light and nutrients and to prevent cell settling. Inadequate mixing can lead to localized nutrient depletion and light limitation. The mixing method (e.g., stirring, bubbling) should be optimized for your specific culture system to be gentle enough to avoid cell damage.
Issue 2: Poor this compound Yield Despite Stress Induction
Q2: I have applied stress conditions to my culture, but the this compound yield is lower than expected. What could be wrong?
A2: Inducing carotenogenesis is a delicate balance. Here's how to troubleshoot poor this compound yields:
-
Incorrect Timing or Duration of Stress:
-
Stress should be applied during the stationary phase of growth when the cell density is high. Applying stress too early can lead to cell death rather than this compound accumulation.
-
The duration of the stress period is also critical. Monitor the this compound content over time to determine the optimal induction period for your specific strain and conditions.
-
-
Inappropriate Stressor Intensity:
-
High Light: Light intensity for induction should be significantly higher than for growth, often in the range of 240 µmol photon m⁻² s⁻¹ or more, but excessive light can cause photo-oxidative damage and cell death.
-
Nutrient Starvation: Complete removal of nitrogen is a common and effective strategy. Ensure the culture is effectively transferred to a nitrogen-free medium.
-
Salinity: The optimal salt concentration for inducing carotenogenesis varies between species. For example, in some species, NaCl concentrations around 1.0 g/L have been shown to be effective. Test a range of concentrations to find the optimum for your microalga.
-
-
Culture Health: The culture must be healthy and dense before applying stress. A weak culture will not have the resources to produce secondary carotenoids and may crash under stress.
Issue 3: Culture Contamination
Q3: My large-scale culture is frequently contaminated. What are the best practices to prevent this?
A3: Maintaining a monoculture on a large scale is challenging. Here are some preventative measures:
-
Sterilization: Autoclave all media, glassware, and equipment that will come into contact with the culture. For large photobioreactors, in-place sterilization with steam or chemical sterilants may be necessary.
-
Axenic Inoculum: Start with a pure, axenic culture from a reliable source. Scale up your inoculum in stages under sterile conditions.
-
Closed Systems: Whenever possible, use closed photobioreactors to minimize exposure to airborne contaminants.
-
Selective Growth Conditions: Manipulate culture conditions to favor your target species. For example, some species can tolerate higher salinity or pH, which can inhibit the growth of common contaminants.
-
Regular Monitoring: Check for contaminants daily using a microscope. Early detection can sometimes allow for the removal of the contaminated portion before it spreads.
Issue 4: Culture Color Changes
Q4: My Haematococcus pluvialis culture is turning brown or yellowish instead of the expected red during the induction phase. What does this indicate?
A4: This indicates that the cells are stressed but are not efficiently converting pigments to astaxanthin (and its precursor, this compound).
-
Nutrient Imbalance: While nitrogen starvation is key, a complete lack of other essential micronutrients can hinder the enzymatic processes required for carotenoid biosynthesis.
-
Cell Death and Lysis: Brownish color can indicate a high rate of cell death and the release of cellular contents into the medium. This could be due to excessive stress intensity or a weak initial culture.
-
Oxygen Stress: In dense cultures under high light, oxygen can accumulate to toxic levels. Ensure adequate aeration or off-gassing to prevent this.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-stage cultivation strategy for maximizing this compound production?
A1: The two-stage cultivation process is the most common approach.[1]
-
Stage 1: Green Stage (Biomass Accumulation): The primary goal is to achieve a high density of healthy microalgal cells. This is done under optimal growth conditions:
-
Nutrient-replete medium: Such as Bold's Basal Medium (BBM).
-
Optimal light intensity: Typically 60-200 µmol photons m⁻² s⁻¹.
-
Optimal temperature: Around 25°C.
-
Gentle mixing/aeration: To ensure nutrient and light availability without causing shear stress.
-
-
Stage 2: Red Stage (this compound Induction): Once the culture reaches a high cell density, it is subjected to stress to trigger secondary carotenoid production. This involves transferring the biomass to a new medium and/or changing the culture conditions:
-
Nutrient starvation: Typically a nitrogen-free medium.
-
High light stress: Increasing the light intensity significantly (e.g., ≥240 µmol photons m⁻² s⁻¹).[2]
-
Salinity stress: Addition of NaCl (e.g., 1.0 g/L) can also be used.
-
Q2: Which microalgal species are known to produce this compound?
A2: While this compound is an intermediate in the astaxanthin biosynthesis pathway in many green algae, some species are known to accumulate it. Coelastrella terrestris is a promising species for this compound production.[3][4][5] Haematococcus pluvialis and Chlorella zofingiensis also produce this compound as a precursor to astaxanthin.
Q3: How can I accurately quantify the this compound content in my biomass?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for accurate quantification of this compound. This involves:
-
Extraction: Disrupting the microalgal cells (e.g., by bead beating, sonication, or homogenization) and extracting the pigments using organic solvents like acetone or a mixture of chloroform and methanol.
-
Saponification (Optional but Recommended): To hydrolyze this compound esters to free this compound for easier quantification.
-
HPLC Analysis: Using a C30 column is often recommended for better separation of carotenoid isomers. The mobile phase typically consists of a gradient of solvents like methanol, methyl tert-butyl ether (MTBE), and water. This compound is detected using a photodiode array (PDA) detector at its maximum absorbance wavelength (around 470-480 nm) and quantified by comparing the peak area to that of a pure this compound standard.
Q4: What is the role of reactive oxygen species (ROS) in this compound production?
A4: Stress conditions, particularly high light, lead to the over-generation of Reactive Oxygen Species (ROS) within the chloroplasts. While high levels of ROS can be damaging to the cell, they also act as signaling molecules that trigger a protective response.[6][7] This response includes the upregulation of the carotenoid biosynthesis pathway to produce antioxidant molecules like this compound and astaxanthin, which help to neutralize the ROS and protect the cell from oxidative damage.
Data Presentation
Table 1: this compound and Secondary Carotenoid (SC) Productivity in Coelastrella terrestris under Different Conditions
| Culture Condition | Max. This compound (mg·L⁻¹) | Total SC (mg·L⁻¹) | Volumetric this compound Production Rate (mg·L⁻¹·d⁻¹) |
| 2N-BBM with Acetate | 1.96 | 6.39 | 0.06 |
| 2N-BBM Control (Autotrophic) | 1.64 | 5.31 | N/A |
Data sourced from studies on Coelastrella terrestris.[3][4][8] 2N-BBM refers to Bold's Basal Medium with double the nitrogen concentration.
Table 2: Influence of Stress Conditions on Carotenoid Content in Haematococcus pluvialis
| Stress Condition | Total Carotenoids (mg g⁻¹ dry biomass) | Total Astaxanthin (mg g⁻¹ dry biomass) |
| Nutrient Stress + High Light | - | - |
| Nutrient Stress + High Light + NaCl | - | - |
| Nutrient Stress + High Light + Sodium Acetate (SA) | 32.0 | 24.5 |
| Nutrient Stress + High Light + NaCl + SA | - | - |
Data adapted from studies on Haematococcus pluvialis. Note: this compound is a component of the total carotenoids and a precursor to astaxanthin.
Experimental Protocols
Protocol 1: Preparation of Bold's Basal Medium (BBM)
This protocol is for the preparation of 1 liter of BBM.
1. Prepare Stock Solutions:
-
Stock 1 (Macronutrients):
-
NaNO₃: 25.0 g
-
MgSO₄·7H₂O: 7.5 g
-
NaCl: 2.5 g
-
K₂HPO₄: 7.5 g
-
KH₂PO₄: 17.5 g
-
CaCl₂·2H₂O: 2.5 g
-
Dissolve in 1 L of deionized water.
-
-
Stock 2 (EDTA Solution):
-
Na₂EDTA: 50.0 g
-
KOH: 31.0 g
-
Dissolve in 1 L of deionized water.
-
-
Stock 3 (Iron Solution):
-
FeSO₄·7H₂O: 4.98 g
-
Dissolve in 1 L of deionized water. Add 1 mL of concentrated H₂SO₄ to prevent precipitation.
-
-
Stock 4 (Trace Metals Solution):
-
H₃BO₃: 11.42 g
-
ZnSO₄·7H₂O: 8.82 g
-
MnCl₂·4H₂O: 1.44 g
-
MoO₃: 0.71 g
-
CuSO₄·5H₂O: 1.57 g
-
Co(NO₃)₂·6H₂O: 0.49 g
-
Dissolve in 1 L of deionized water.
-
2. Prepare Final Medium:
-
To 936 mL of deionized water, add:
-
10 mL of Stock 1
-
1 mL of Stock 2
-
1 mL of Stock 3
-
1 mL of Stock 4
-
-
Adjust the final volume to 1 L with deionized water.
-
Adjust the pH to 6.8.
-
Autoclave for 20 minutes at 121°C.
Protocol 2: Two-Stage Cultivation for this compound Production
Stage 1: Biomass Accumulation (Green Stage)
-
Inoculate a sterile photobioreactor containing BBM with a healthy, axenic culture of the desired microalga (e.g., Coelastrella terrestris or Haematococcus pluvialis).
-
Cultivate under the following conditions:
-
Light intensity: 100 µmol photons m⁻² s⁻¹
-
Photoperiod: 16:8 hours (light:dark)
-
Temperature: 25°C
-
Aeration: Filter-sterilized air with 1-2% CO₂ supplementation.
-
-
Monitor cell growth by measuring optical density or by cell counts.
-
Allow the culture to grow until it reaches the late exponential or early stationary phase.
Stage 2: this compound Induction (Red Stage)
-
Harvest the biomass from Stage 1 by centrifugation (e.g., 5000 x g for 10 minutes).
-
Resuspend the cell pellet in nitrogen-free BBM.
-
Transfer the culture to a clean, sterile photobioreactor.
-
Induce stress using one or a combination of the following:
-
High Light: Increase the light intensity to 240-400 µmol photons m⁻² s⁻¹.
-
Salinity: Add a sterile solution of NaCl to a final concentration of 1.0 g/L.
-
-
Continue cultivation under these stress conditions for 4-8 days.
-
Monitor the change in culture color and periodically take samples to quantify this compound content.
-
Harvest the biomass when this compound content is at its maximum.
Protocol 3: Extraction and Quantification of this compound
-
Harvest a known volume of the culture by centrifugation.
-
Lyophilize (freeze-dry) the cell pellet to determine the dry weight.
-
Weigh approximately 20 mg of the lyophilized biomass into a microcentrifuge tube.
-
Add 1 mL of acetone and glass beads (0.5 mm diameter).
-
Disrupt the cells by bead beating or sonication until the biomass turns white.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the cell debris.
-
Transfer the supernatant (containing the pigments) to a new tube.
-
Repeat the extraction process with fresh acetone until the pellet is colorless.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the pigment extract in a known volume of a suitable solvent (e.g., acetone or mobile phase for HPLC).
-
Filter the extract through a 0.22 µm syringe filter before HPLC analysis.
-
HPLC Quantification:
-
Column: C30 carotenoid column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Methanol/MTBE/Water (81:15:4, v/v/v).
-
Mobile Phase B: Methanol/MTBE (7:93, v/v/v).
-
Gradient: Start with 100% A, ramp to 100% B over 20 minutes, hold for 10 minutes, then return to 100% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at 474 nm.
-
Quantification: Create a standard curve using pure this compound standard of known concentrations. Calculate the this compound concentration in the sample based on the peak area.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified this compound biosynthesis pathway in microalgae.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. protistologists.org [protistologists.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Developing Best Practices Plan for Prevention and Treatment of Zooplankton Contamination in Algal Crop Production - ARIZONA STATE UNIVERSITY [portal.nifa.usda.gov]
Technical Support Center: Minimizing Adonixanthin Loss During Downstream Processing
Welcome to the technical support center for minimizing Adonixanthin loss during downstream processing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the successful isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a keto-carotenoid pigment with significant antioxidant properties, making it a compound of interest for pharmaceutical and nutraceutical applications. Like other carotenoids, its structure, rich in conjugated double bonds, makes it highly susceptible to degradation from environmental factors. Minimizing its loss during downstream processing is crucial for maintaining yield and biological activity.
Q2: What are the primary factors that lead to this compound degradation?
The main factors contributing to this compound degradation are exposure to light, oxygen, high temperatures, and non-optimal pH levels.[1][2][3] These factors can induce isomerization and oxidation, leading to a loss of the desired compound.
Q3: What general precautions should be taken throughout the entire downstream process?
To minimize this compound loss, it is recommended to:
-
Work under dim or red light to prevent photodegradation.
-
Use amber-colored glassware or wrap containers in aluminum foil.
-
Purge solvents and sample containers with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.
-
Maintain low temperatures during all steps, including extraction, concentration, and storage.
-
Work with purified solvents and reagents to avoid contaminants that can catalyze degradation.
Q4: Is it better to store the biomass or the extracted this compound?
For long-term storage, it is generally better to store the intact biomass at low temperatures (below -20°C) with oxygen excluded.[3] Storing the purified extract, even at low temperatures, can still lead to degradation if exposed to residual oxygen or light.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the key stages of this compound downstream processing: Extraction, Purification, and Quantification.
Extraction Stage
Issue: Low yield of this compound in the crude extract.
| Potential Cause | Recommended Solution |
| Inefficient Cell Disruption | The robust cell walls of microorganisms like algae can hinder solvent penetration.[4] Optimize the cell disruption method. For mechanical methods (bead milling, high-pressure homogenization), ensure sufficient processing time and pressure. For chemical methods (e.g., acid treatment), verify the concentration and incubation time.[4][5] Enzymatic lysis can also be an effective, milder alternative.[6] |
| Inappropriate Solvent Choice | The polarity of the extraction solvent is critical for efficiently solubilizing this compound. A mixture of polar and non-polar solvents, such as chloroform:methanol or acetone:methanol, is often effective.[7][8] Experiment with different solvent ratios to find the optimal mixture for your source material. |
| Insufficient Solvent Volume or Extraction Time | Ensure an adequate solvent-to-biomass ratio to facilitate complete extraction. Repeat the extraction process with fresh solvent until the biomass appears colorless to ensure all carotenoids have been extracted.[9] |
| Degradation During Extraction | High temperatures used to enhance extraction efficiency can also lead to this compound degradation.[5] If using heat, carefully control the temperature and minimize exposure time. Consider using methods that operate at lower temperatures, such as pressurized liquid extraction at moderate temperatures.[5] |
Purification Stage (Column Chromatography)
Issue: Poor separation of this compound from other pigments.
| Potential Cause | Recommended Solution |
| Incorrect Stationary Phase | For carotenoids, silica gel or alumina are common stationary phases. The choice depends on the specific impurities. If your compound is unstable on silica, consider using a less acidic stationary phase like Florisil or deactivated silica.[10] |
| Inappropriate Mobile Phase | The solvent system (mobile phase) must have the right polarity to separate this compound from other compounds. A common approach is to use a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like acetone or ethyl acetate.[11] Develop the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation. |
| Column Overloading | Loading too much crude extract onto the column will result in broad, overlapping bands. As a rule of thumb, the amount of sample should be 1-5% of the weight of the stationary phase. |
| Irregular Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the stationary phase is packed uniformly and the top surface is level.[12] |
Issue: this compound appears to be degrading on the column.
| Potential Cause | Recommended Solution |
| Active Stationary Phase | The acidic nature of silica gel can cause degradation of sensitive compounds.[10] Deactivate the silica gel by adding a small percentage of water or triethylamine to the mobile phase. |
| Exposure to Light and Oxygen | Wrap the column in aluminum foil to protect it from light.[2] Ensure that the solvents are degassed to minimize oxygen exposure. |
| Prolonged Separation Time | A slow separation increases the time this compound is in contact with the stationary phase and exposed to potential degradation. Optimize the mobile phase to speed up the elution without sacrificing resolution. Flash chromatography can also reduce the separation time. |
Quantification Stage (HPLC)
Issue: Inconsistent retention times for the this compound peak.
| Potential Cause | Recommended Solution |
| Unstable Pump Flow Rate | Fluctuations in the HPLC pump can cause retention time shifts.[13] Purge the pump to remove air bubbles and check for leaks in the system.[14] |
| Changes in Mobile Phase Composition | Inaccurate preparation of the mobile phase will affect retention times. Ensure the mobile phase is prepared consistently and is well-mixed. If using a gradient, ensure the gradient controller is functioning correctly. |
| Column Temperature Fluctuations | Variations in column temperature can lead to shifts in retention time. Use a column oven to maintain a stable temperature.[9] |
Issue: Broad or tailing peaks for this compound.
| Potential Cause | Recommended Solution |
| Column Contamination or Degradation | Contaminants from previous injections can interact with this compound, causing peak tailing. A void at the head of the column can also cause peak broadening.[15] Wash the column with a strong solvent. If the problem persists, consider replacing the column or the guard column. |
| Incompatibility of Injection Solvent | Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Dissolve the sample in the mobile phase or a weaker solvent whenever possible. |
| Secondary Interactions with the Stationary Phase | Residual silanols on C18 columns can interact with polar functional groups on this compound, leading to tailing.[15] Add a competing base (like triethylamine) to the mobile phase or use a column with end-capping. |
Quantitative Data Summary
The stability of this compound is comparable to that of Astaxanthin. The following tables summarize the stability of Astaxanthin under various conditions, which can be used as a proxy for this compound.
Table 1: Effect of Temperature on Astaxanthin Degradation
| Temperature | Degradation Rate | Reference |
| 4°C | Low degradation | |
| 25°C (Room Temp) | Moderate degradation, increased with time | [3] |
| 50°C | >10% degradation after 1 hour | |
| 70°C | 31.35% degradation after 1 hour | |
| >100°C | Significant degradation observed | [5] |
Table 2: Effect of pH on Astaxanthin Stability
| pH | Stability | Reference |
| < 4 | Degradation increases at very low pH | [16] |
| 4 | Most stable | [1] |
| > 4 | Stability gradually decreases with increasing pH | [1] |
Table 3: Effect of Light and Oxygen on Astaxanthin Degradation
| Condition | Observation | Reference |
| Exposure to Light | Significant degradation due to photoexcitation | [1][2] |
| Presence of Oxygen | Promotes oxidative degradation | [3][17] |
| Inert Atmosphere (Nitrogen/Argon) | Significantly improves stability | [18] |
Experimental Protocols
Protocol 1: Extraction of this compound from Algal Biomass
-
Cell Disruption:
-
Harvest the algal biomass by centrifugation.
-
Resuspend the cell pellet in a suitable buffer.
-
Disrupt the cells using a method of choice (e.g., bead milling with 0.5 mm glass beads for 10-15 minutes, or high-pressure homogenization at 1500 bar for 3-5 passes). Maintain the temperature below 10°C during this process by using a cooling jacket or performing the disruption on ice.
-
-
Solvent Extraction:
-
To the disrupted cell suspension, add a 2:1 (v/v) mixture of chloroform:methanol. Use a solvent volume that is at least 10 times the volume of the biomass slurry.
-
Stir the mixture vigorously for 1-2 hours at 4°C in the dark.
-
Centrifuge the mixture at 4000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the pigments.
-
Repeat the extraction on the remaining biomass with fresh solvent until the pellet is colorless.
-
-
Phase Separation and Washing:
-
Combine all organic extracts and add 0.2 volumes of 0.9% NaCl solution.
-
Mix gently and allow the phases to separate.
-
Collect the lower chloroform layer.
-
-
Drying and Concentration:
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.
-
Redissolve the crude extract in a small volume of a suitable solvent (e.g., hexane or dichloromethane) for purification.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation:
-
Select a glass column and plug the bottom with glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 95:5 hexane:acetone).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
Equilibrate the column by running the initial mobile phase through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of acetone in hexane) to separate the pigments.
-
Collect fractions as the colored bands elute from the column. This compound will typically elute as a distinct orange-red band.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator at low temperature (<30°C).
-
Store the purified this compound under an inert atmosphere at -20°C or lower.
-
Protocol 3: Quantification of this compound by HPLC
-
Instrumentation and Column:
-
An HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
A C18 or C30 reversed-phase column is suitable for carotenoid separation.
-
-
Mobile Phase:
-
A common mobile phase is a gradient of methanol, acetonitrile, and water.[19] For example, a gradient starting with 85:10:5 methanol:acetonitrile:water and increasing the organic content over time.
-
-
Standard Preparation:
-
Prepare a stock solution of purified this compound or a certified standard in a suitable solvent (e.g., ethanol or acetone).
-
Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the purified this compound sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Set the detector wavelength to the maximum absorbance of this compound (approximately 470-480 nm).
-
Inject the standards and the sample.
-
Identify the this compound peak based on retention time and spectral data.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for this compound Downstream Processing.
Caption: Factors Leading to this compound Degradation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Stability of Phycocyanin, Phycoerythrin, and Astaxanthin from Algae Towards Temperature, pH, Light, and Oxygen as a Commercial Natural Food Colorant | Indonesian Journal of Life Sciences [journal.i3l.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Importance of Downstream Processing of Natural Astaxanthin for Pharmaceutical Application [frontiersin.org]
- 6. Enzyme-Enhanced Extraction of Antioxidant Ingredients from Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. Extraction and purification of high-value metabolites from microalgae: essential lipids, astaxanthin and phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.indiana.edu [chem.indiana.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. youtube.com [youtube.com]
- 15. agilent.com [agilent.com]
- 16. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of Astaxanthin Recovery in the Downstream Process of Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Adonixanthin Extraction from Different Algal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of adonixanthin extraction from different algal strains, offering objective comparisons of performance supported by experimental data. This compound, a keto-carotenoid, is gaining interest for its potential applications in the pharmaceutical and nutraceutical industries. This document outlines the primary algal sources, extraction methodologies, and quantitative data to aid in the selection of appropriate strains and techniques for this compound production.
Data Presentation: this compound Content in Algal Strains
The following table summarizes the quantitative data for this compound content in selected algal strains. It is important to note that this compound is often an intermediate in the astaxanthin biosynthesis pathway, and its concentration can vary significantly based on culture conditions and the specific strain.
| Algal Strain | This compound Content | Key Remarks |
| Coelastrella terrestris | 1.96 mg/L | This compound is a significant secondary carotenoid in this strain. The reported yield was achieved in a 1.25 L stirred photobioreactor.[1][2][3][4] |
| Chlorella zofingiensis (syn. Chromochloris zofingiensis) | Significant Intermediate | This compound consistently accumulates as a major intermediate in the astaxanthin biosynthesis pathway.[5][6][7] While a precise mg/g value is not consistently reported, it is a prominent peak in HPLC analyses and, along with canthaxanthin and ketolutein, can constitute approximately 30% of the total secondary carotenoids.[8] |
Experimental Protocols
Detailed methodologies for the extraction and quantification of this compound from algal biomass are crucial for reproducible research. Below are representative protocols derived from established methods for carotenoid extraction from microalgae.
Protocol 1: General Solvent Extraction for Carotenoids (including this compound)
This protocol outlines a common method for extracting carotenoids from algal biomass using organic solvents.
1. Biomass Harvesting and Preparation:
- Harvest algal cells from culture by centrifugation (e.g., 5000 x g for 10 minutes).
- Wash the cell pellet with distilled water to remove residual media.
- Lyophilize (freeze-dry) the biomass to a constant weight.
- Grind the dried biomass into a fine powder to increase the surface area for extraction.
2. Cell Disruption (Optional but Recommended):
- To enhance extraction efficiency, disrupt the rigid algal cell walls using one of the following methods:
- Bead Beating: Homogenize the dried biomass with glass beads in a suitable solvent.
- Sonication: Resuspend the biomass in a solvent and subject it to ultrasonication.
- High-Pressure Homogenization: Pass a cell suspension through a high-pressure homogenizer.
3. Solvent Extraction:
- Suspend the pre-treated biomass in a suitable solvent or solvent mixture. Common solvents for carotenoid extraction include acetone, ethanol, hexane, or mixtures like hexane:isopropanol or dichloromethane:methanol.[9][10]
- Agitate the mixture at room temperature for a specified period (e.g., 1-2 hours) in the dark to prevent carotenoid degradation.
- Separate the solvent extract containing the carotenoids from the cell debris by centrifugation or filtration.
- Repeat the extraction process with fresh solvent until the biomass becomes colorless.
4. Saponification (Optional):
- To remove chlorophyll and hydrolyze carotenoid esters to their free form, a saponification step can be included.
- Add an equal volume of 10% (w/v) methanolic KOH to the carotenoid extract and incubate in the dark at room temperature for several hours or overnight.
- After saponification, add water and a non-polar solvent (e.g., hexane or diethyl ether) to partition the carotenoids into the non-polar layer.
- Wash the non-polar layer with water to remove residual alkali.
5. Quantification by HPLC:
- Dry the final carotenoid extract under a stream of nitrogen.
- Re-dissolve the dried extract in a suitable solvent for HPLC analysis (e.g., acetone or a mobile phase component).
- Inject the sample into an HPLC system equipped with a C30 or C18 reverse-phase column and a photodiode array (PDA) or UV-Vis detector.
- Identify and quantify this compound by comparing the retention time and absorption spectrum with a known standard. This compound typically shows an absorption maximum around 470-480 nm.
Protocol 2: Pressurized Liquid Extraction (PLE)
PLE is an automated technique that uses elevated temperatures and pressures to enhance extraction efficiency, reduce solvent consumption, and shorten extraction times.
1. Sample Preparation:
- Prepare dried, powdered algal biomass as described in Protocol 1.
- Mix the biomass with a dispersing agent (e.g., diatomaceous earth) and pack it into the extraction cell.
2. Extraction Parameters:
- Solvent: Food-grade solvents like ethanol are often used.
- Temperature: Typically ranges from 40°C to 100°C.
- Pressure: Maintained at a level sufficient to keep the solvent in a liquid state (e.g., 1500 psi).
- Extraction Cycles: Multiple static extraction cycles are often employed to ensure complete extraction.
3. Post-Extraction Processing:
- The collected extract can be concentrated and analyzed by HPLC as described in Protocol 1. A study on Chromochloris zofingiensis reported the recovery of 1.29 µg/mg dry weight of astaxanthin using PLE with dichloromethane at 60°C, a method that would co-extract this compound.[10]
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The biosynthesis of this compound is an integral part of the carotenoid pathway in certain algae, originating from β-carotene. The general experimental workflow for its extraction and analysis follows a sequential process from biomass cultivation to final quantification.
Caption: Biosynthesis pathway of this compound and a general experimental workflow for its extraction.
Logical Relationship of Extraction Methods
The selection of an extraction method depends on various factors, including the desired scale, efficiency, and environmental considerations. The following diagram illustrates the relationship between different extraction approaches.
Caption: Overview of different methods for extracting this compound from algal biomass.
References
- 1. Coelastrella terrestris for this compound Production: Physiological Characterization and Evaluation of Secondary Carotenoid Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coelastrella terrestris for this compound Production: Physiological Characterization and Evaluation of Secondary Carotenoid Productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.fh-ooe.at [pure.fh-ooe.at]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chlorella zofingiensis as an Alternative Microalgal Producer of Astaxanthin: Biology and Industrial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-resolved carotenoid profiling and transcriptomic analysis reveal mechanism of carotenogenesis for astaxanthin synthesis in the oleaginous green alga Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Extraction of β-Carotene from Microalgae for Testing Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovative Alternative Technologies to Extract Carotenoids from Microalgae and Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC-UV and Alternative Methods for Adonixanthin Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of specific carotenoids like adonixanthin is crucial. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for this compound determination against alternative analytical techniques, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and UV-Vis Spectrophotometry. The information presented is supported by a summary of experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Methods for this compound Determination
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC-UV is a widely adopted and robust technique, LC-MS offers superior sensitivity and specificity, and UV-Vis Spectrophotometry provides a simpler, high-throughput screening tool.
| Parameter | HPLC-UV | LC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection, providing molecular weight information. | Measurement of light absorbance at a specific wavelength by the analyte in a solution. |
| Specificity | Good. Can separate this compound from other carotenoids with similar UV spectra if chromatographic resolution is optimized. | Excellent. Provides structural information through mass-to-charge ratio, enabling unambiguous identification.[1] | Low. Cannot distinguish between this compound and other carotenoids or interfering substances that absorb at the same wavelength.[2] |
| Sensitivity | Moderate. Suitable for quantification in the µg/mL range. | High. Capable of detecting and quantifying this compound at ng/mL or even pg/mL levels.[3][4] | Low. Generally suitable for concentrations in the higher µg/mL range. |
| Linearity (R²)¹ | ≥ 0.99[5] | ≥ 0.99 | ≥ 0.99 |
| Accuracy (Recovery %)¹ | 92 - 105%[5] | 100.3 - 100.8%[3] | Method dependent, can be affected by matrix interference. |
| Precision (%RSD)¹ | ≤ 2%[5] | < 2.1%[3] | Generally higher %RSD compared to chromatographic methods. |
| Instrumentation Cost | Moderate | High | Low |
| Analysis Time | ~15-30 minutes per sample[6] | ~5-20 minutes per sample | < 5 minutes per sample[2] |
| Sample Throughput | Moderate | Moderate to High | High |
| Primary Application | Routine quality control, quantification in various matrices. | Confirmatory analysis, metabolite identification, analysis in complex biological matrices. | Rapid screening, estimation of total carotenoid content. |
¹ Typical performance parameters based on validated methods for similar carotenoids like astaxanthin.
Experimental Protocols
Validated HPLC-UV Method for this compound
This protocol is a representative method compiled from established practices for carotenoid analysis.
1. Sample Preparation:
-
Extraction: Samples (e.g., microbial biomass, fortified feed) are extracted with a suitable organic solvent, such as a mixture of acetone and methanol.[7]
-
Saponification (Optional): To hydrolyze this compound esters, the extract can be treated with a solution of potassium hydroxide. This step is crucial for accurate quantification of total this compound if it is present in both free and esterified forms.[2]
-
Liquid-Liquid Extraction: this compound is then partitioned into a non-polar solvent like hexane or diethyl ether.
-
Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic mixture of solvents such as methanol, acetonitrile, and water.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 470-480 nm, which corresponds to the maximum absorbance of this compound.
-
Column Temperature: 25-30 °C.
3. Validation Parameters:
-
Linearity: A calibration curve is constructed by injecting a series of this compound standards of known concentrations. Linearity is assessed by the correlation coefficient (R²) of the regression line.
-
Accuracy: Determined by spiking a blank matrix with a known amount of this compound standard and calculating the percentage recovery.
-
Precision: Assessed by repeatedly analyzing the same sample (repeatability) and by analyzing the sample on different days or by different analysts (intermediate precision). Results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of an LC-MS/MS method for astaxanthin quantification in shrimp tissues and its application to detect astaxanthin variations during ovary development stages [frontiersin.org]
- 4. Liquid chromatography-electrospray mass spectrometry of beta-carotene and xanthophylls. Validation of the analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Tomato Carotenoids: Comparing Extraction and Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating Adonixanthin Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in the study of carotenoids, accurate quantification is paramount. This guide provides a comparative analysis of the current methods for the determination of adonixanthin and other carotenoids, with a focus on providing actionable data and detailed protocols. Notably, specific immunoassays for this compound are not yet commercially available, necessitating a comprehensive understanding of alternative analytical techniques.
This guide will delve into the established methods of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for carotenoid analysis. While immunoassays for some carotenoids exist, data on the cross-reactivity of this compound with these is scarce. One study on a broad-specificity monoclonal antibody against various carotenoid analogs did not report on this compound specifically, but did show varying degrees of cross-reactivity with structurally similar carotenoids like canthaxanthin and β-carotene, suggesting potential for future immunoassay development.
Performance Comparison: HPLC vs. Spectrophotometry
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for carotenoid analysis due to its high specificity and ability to separate complex mixtures. In contrast, UV-Visible Spectrophotometry offers a simpler, more rapid, and cost-effective approach, but it is susceptible to interference from other pigments and provides a total carotenoid value rather than quantifying individual compounds.[1][2]
The following tables summarize the key performance metrics for HPLC and spectrophotometric methods based on published experimental data.
Table 1: Performance Characteristics of HPLC for Carotenoid Analysis
| Parameter | Value | Source |
| Linearity Range | 0.05–30.00 μg/mL | [3] |
| Recovery | 83.12–106.58% | [3] |
| Limit of Detection (LOD) | 0.0051–0.0300 μg/mL | [3] |
| Limit of Quantification (LOQ) | 0.0155–0.0909 μg/mL | [3] |
| Within-run Precision (%RSD) | 3.53-5.72% | [1] |
| Between-run Precision (%RSD) | 7.34% | [1] |
Table 2: Performance Characteristics of Spectrophotometry for Total Carotenoid Analysis
| Parameter | Value | Source |
| Linearity Range | Up to ~34 μM | [4] |
| Correlation with HPLC (r) | 0.989 | [4] |
| Limit of Detection (LOD) | ~0.3 μM | [4] |
| Coefficient of Variation (CV) | 6.5% | [4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Carotenoid Quantification
This protocol is a generalized procedure based on common practices for the analysis of carotenoids like this compound.
1. Sample Preparation and Extraction:
-
Weigh a precise amount of the sample (e.g., 100-300 mg of dried biomass).
-
Homogenize the sample with a suitable solvent system, such as a mixture of ethanol and acetone (1:1, v/v), often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.
-
Perform extraction until the residue is colorless.
-
The extract can be saponified at this stage using methanolic potassium hydroxide to remove interfering chlorophylls and lipids, especially for spectrophotometric analysis.[5]
2. Chromatographic Separation:
-
Column: A C30 reversed-phase column is often preferred for carotenoid separation due to its ability to resolve geometric isomers.
-
Mobile Phase: A gradient elution is typically employed, starting with a more polar mobile phase and gradually increasing the proportion of a less polar solvent. A common mobile phase combination is methanol, methyl-tert-butyl ether (MTBE), and water.[3]
-
Flow Rate: Typically around 1 mL/min.
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the maximum wavelength for this compound (around 470-480 nm).
3. Quantification:
-
A standard curve is generated using a certified this compound standard of known concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
UV-Visible Spectrophotometry for Total Carotenoid Estimation
This protocol provides a rapid estimation of the total carotenoid content.
1. Sample Preparation and Extraction:
-
Follow the same extraction procedure as for HPLC. Saponification is highly recommended to minimize interference from chlorophylls.[6]
2. Spectrophotometric Measurement:
-
The absorbance of the carotenoid extract is measured at the wavelength of maximum absorption for the predominant carotenoid. For a mixed carotenoid sample containing this compound, a wavelength between 450 nm and 480 nm is typically used.
-
A suitable solvent, such as ethanol or acetone, is used as a blank.
3. Calculation:
-
The total carotenoid concentration is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the major carotenoid, b is the path length of the cuvette, and c is the concentration.
Carotenoid-Mediated Antioxidant Signaling Pathway
Carotenoids, including this compound, are known for their antioxidant properties. One of the key mechanisms through which they exert this effect is by modulating the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or antioxidants like carotenoids, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.[7][8]
Caption: Carotenoid modulation of the Keap1-Nrf2 antioxidant pathway.
Conclusion
While the development of a specific immunoassay for this compound would provide a valuable tool for high-throughput screening, HPLC remains the most reliable and specific method for its quantification. Spectrophotometry can be a useful and rapid alternative for estimating total carotenoid content, particularly in preliminary studies. The choice of method should be guided by the specific research question, the required level of accuracy, and the available resources. The provided protocols and comparative data aim to assist researchers in making informed decisions for their analytical needs in the dynamic field of carotenoid research.
References
- 1. Separation of plasma carotenoids and quantitation of beta-carotene using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of a rapid, simple assay of plasma total carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Comparison of 3 spectrophotometric methods for carotenoid determination in frequently consumed fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 8. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
Unveiling the Anti-Cancer Potential: A Comparative Analysis of Adonixanthin and Other Carotenoids
A comprehensive review of experimental data highlights the potent anti-proliferative activities of adonixanthin and other carotenoids, offering valuable insights for researchers and drug development professionals in the field of oncology. This guide provides a comparative analysis of the anti-cancer effects of this compound, astaxanthin, fucoxanthin, and beta-carotene, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
Quantitative Comparison of Anti-Proliferative Activity
The anti-proliferative efficacy of these carotenoids has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a biological process by half, serve as a key metric for comparison.
| Carotenoid | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | Raji (Burkitt's lymphoma) | 412 (anti-tumor promoting) | [1] |
| GL261 (mouse glioblastoma) | > 0.1 (significant viability suppression) | [2] | |
| U251MG (human glioblastoma) | > 0.1 (significant viability suppression) | [2] | |
| Astaxanthin | KATO-III (gastric cancer) | > 100 | [3] |
| SNU-1 (gastric cancer) | > 100 | [3] | |
| BT-474 (breast cancer) | 36 | [4] | |
| SKBR3 (breast cancer) | 37 | [4] | |
| MCF-7 (breast cancer) | 23 | [4] | |
| GL261 (mouse glioblastoma) | > 5 (significant viability suppression) | [2] | |
| U251MG (human glioblastoma) | > 1 (significant viability suppression) | [2] | |
| Fucoxanthin | HEC-1A (endometrial cancer) | 7.5 | [5] |
| MDA-MB-231 (breast cancer) | 53 (24h), 27 (48h), 9 (72h) | ||
| MDA-MB-468 (breast cancer) | 26 (24h), 8 (48h), 5 (72h) | ||
| Beta-carotene | MCF-7 (breast cancer) | 21.15 µg/ml |
Delving into the Mechanisms: Key Signaling Pathways
The anti-proliferative effects of these carotenoids are mediated through their interaction with various intracellular signaling pathways that control cell growth, proliferation, and apoptosis (programmed cell death).
This compound and Astaxanthin: Both this compound and astaxanthin have been shown to exert their anti-tumor effects in glioblastoma cells by inhibiting the phosphorylation of ERK1/2 and Akt, key proteins in signaling pathways that promote cell proliferation and survival.[2]
Fucoxanthin: Fucoxanthin has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway.[5][6][7][8] This pathway is crucial for cell growth and survival, and its inhibition by fucoxanthin can lead to apoptosis in cancer cells. Fucoxanthin has been shown to reduce the expression of key proteins in this pathway, including PI3K, Akt, and mTOR, as well as downstream effectors like MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis.[6][8]
Astaxanthin: Astaxanthin has been found to modulate the JAK/STAT signaling pathway, which is involved in immune responses and cell proliferation. Specifically, astaxanthin can decrease the expression of JAK and STAT3, leading to the inhibition of inflammation and autophagy in pancreatic cells.[9] It also inhibits the phosphorylation and nuclear translocation of STAT-3, a key event in this signaling pathway.[10]
Beta-carotene: The anti-proliferative activity of beta-carotene has been linked to the JNK signaling pathway.[11] This pathway is involved in cellular responses to stress and can lead to apoptosis. Studies have shown that low-doses of beta-carotene can attenuate the smoke-induced phosphorylation of JNK, p38 MAPK, and p53 proteins in the lungs.
Visualizing the Mechanisms
To illustrate the complex interactions within these signaling pathways, the following diagrams have been generated using the Graphviz DOT language.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Fucoxanthin.
Caption: The JAK/STAT signaling pathway and the inhibitory action of Astaxanthin.
Experimental Protocols
The following section outlines the general methodologies employed in the cited studies to assess the anti-proliferative activity of the carotenoids.
Cell Viability Assay (MTT Assay):
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the carotenoids or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 3-4 hours at 37°C.
-
Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis:
Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to analyze the expression levels of key proteins involved in apoptosis and cell signaling pathways.
-
Cell Lysis: Cells are treated with the carotenoids and then lysed to extract the total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
This comparative guide underscores the significant potential of this compound and other carotenoids as anti-proliferative agents. The presented data and mechanistic insights provide a solid foundation for further research and development of these natural compounds as novel cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Astaxanthin Inhibits Proliferation of Human Gastric Cancer Cell Lines by Interrupting Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fucoxanthin prevents cell growth and induces apoptosis in endometrial cancer HEC-1A cells by the inhibition of the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fucoxanthin Inhibits the Proliferation and Metastasis of Human Pharyngeal Squamous Cell Carcinoma by Regulating the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astaxanthin Inhibits JAK/STAT-3 Signaling to Abrogate Cell Proliferation, Invasion and Angiogenesis in a Hamster Model of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Low dose beta-carotene supplementation of ferrets attenuates smoke-induced lung phosphorylation of JNK, p38 MAPK, and p53 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Antioxidant Assays in Evaluating Adonixanthin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common antioxidant assays for evaluating the efficacy of Adonixanthin, a keto-carotenoid with significant therapeutic potential. By understanding the principles, protocols, and limitations of each assay, researchers can select the most appropriate methods for their specific research needs.
Unveiling the Antioxidant Power of this compound
This compound, an intermediate in the biosynthesis of astaxanthin, has demonstrated potent antioxidant properties.[1][2] Its unique molecular structure, featuring a polyene chain and terminal rings, enables it to effectively quench singlet oxygen and scavenge other reactive oxygen species (ROS).[1] These properties contribute to its protective effects against oxidative stress-induced cellular damage, making it a compound of interest for pharmaceutical and nutraceutical applications.[1][3]
Comparative Analysis of Antioxidant Assays for this compound
The selection of an appropriate antioxidant assay is crucial for accurately characterizing the antioxidant capacity of this compound. Different assays are based on distinct chemical principles and may yield varying results depending on the antioxidant's mechanism of action. This section provides a comparative overview of four widely used assays: DPPH, ABTS, FRAP, and ORAC.
While direct comparative data for this compound across all major assays is limited in single studies, we can compile and compare its activity, often in relation to its well-studied analogue, astaxanthin.
Table 1: Comparison of Antioxidant Assay Efficacy for this compound and Astaxanthin
| Assay | Principle | This compound Efficacy | Astaxanthin Efficacy (for comparison) | Key Considerations |
| DPPH | Hydrogen Atom Transfer (HAT) & Single Electron Transfer (SET). Measures the ability of an antioxidant to scavenge the stable DPPH radical. | Moderate to High. Carotenoids can show lower reactivity in this assay compared to others.[4] | Reported IC50 values vary, but generally show high activity. | Simple and rapid. The steric accessibility of the radical can be a limiting factor for larger molecules. The color of carotenoids can interfere with absorbance readings.[5] |
| ABTS | Single Electron Transfer (SET). Measures the reduction of the ABTS radical cation. | High. Generally considered a suitable assay for pigmented antioxidants like carotenoids.[6][7] | Exhibits very high TEAC (Trolox Equivalent Antioxidant Capacity) values.[8] | Applicable to both hydrophilic and lipophilic antioxidants. The radical is soluble in various solvents, offering flexibility. |
| FRAP | Single Electron Transfer (SET). Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex. | Moderate. Carotenoids may exhibit lower FRAP values compared to their radical scavenging activities.[9] | Shows significant reducing power, though values can be lower than in radical scavenging assays. | Measures the reducing power of a sample, not direct radical scavenging. The reaction is conducted at an acidic pH, which may not be physiologically relevant. |
| ORAC | Hydrogen Atom Transfer (HAT). Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe. | Expected to be High. This assay is relevant to biological systems as it uses a biologically relevant radical source. | Known to have one of the highest ORAC values among natural antioxidants.[10][11] | Considered more biologically relevant due to the use of a peroxyl radical. The assay is sensitive and can be automated for high-throughput screening. |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following are generalized protocols for the discussed antioxidant assays, adapted for carotenoid analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[12][13][14]
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol or ethanol).
-
This compound stock solution (dissolved in a suitable organic solvent like DMSO or chloroform).
-
Methanol or ethanol (spectrophotometric grade).
-
Positive control (e.g., Trolox or Ascorbic Acid).
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol/ethanol with an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the this compound stock solution.
-
In a microplate or cuvette, add a specific volume of the this compound solution to the DPPH working solution.
-
Include a blank (solvent + DPPH) and a positive control.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[12][14]
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[6][15][16]
-
Reagents:
-
ABTS stock solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
This compound stock solution.
-
Ethanol or a suitable solvent for lipophilic compounds.
-
Positive control (e.g., Trolox).
-
-
Procedure:
-
Generate the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Prepare serial dilutions of the this compound stock solution.
-
Add a small volume of the this compound solution to the ABTS•+ working solution.
-
Include a blank (solvent + ABTS•+) and a positive control.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[17][18][19][20]
-
Reagents:
-
FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 ratio.[18]
-
This compound stock solution.
-
Positive control (e.g., FeSO₄ or Trolox).
-
-
Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Prepare serial dilutions of the this compound stock solution.
-
Add the this compound solution to the FRAP reagent.
-
Include a blank (solvent + FRAP reagent) and a standard curve using a known concentration of FeSO₄.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[17][20]
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is expressed as ferric reducing ability in µM Fe(II) equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator (e.g., AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[21][22][23][24]
-
Reagents:
-
Fluorescein sodium salt solution.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (radical generator).
-
This compound stock solution (dissolved in a solvent compatible with the assay, often with a co-solvent like acetone for lipophilic compounds).
-
Phosphate buffer (pH 7.4).
-
Positive control (e.g., Trolox).
-
-
Procedure:
-
In a black 96-well microplate, add the this compound solution (or standard/blank) and the fluorescein solution.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
Calculate the area under the curve (AUC) for the blank, standards, and samples.
-
The final ORAC value is expressed as Trolox equivalents.
-
Signaling Pathway and Experimental Workflow
This compound, similar to astaxanthin, is known to exert its protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways, such as the Nrf2-ARE pathway.[1][3]
This compound and the Nrf2 Antioxidant Response Pathway
Under conditions of oxidative stress, this compound can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their upregulation. This enhances the cell's endogenous antioxidant defenses.
Caption: this compound's role in the Nrf2 signaling pathway.
General Experimental Workflow for Antioxidant Assays
The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of this compound using in vitro assays.
Caption: General workflow for in vitro antioxidant capacity assessment.
Conclusion
Evaluating the antioxidant efficacy of this compound requires a multi-assay approach to gain a comprehensive understanding of its protective mechanisms. While assays like DPPH and ABTS are excellent for assessing radical scavenging activity, the ORAC assay provides insights into its potential performance in a more biologically relevant context. The FRAP assay complements these by quantifying the reducing power of this compound. For researchers and drug development professionals, utilizing a combination of these assays, alongside mechanistic studies involving pathways like Nrf2, will be crucial in fully elucidating the therapeutic potential of this promising carotenoid.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trace.tennessee.edu [trace.tennessee.edu]
- 11. modernsurvivalblog.com [modernsurvivalblog.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. DPPH Radical Scavenging Assay [mdpi.com]
- 15. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. zen-bio.com [zen-bio.com]
- 20. scispace.com [scispace.com]
- 21. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. kamiyabiomedical.com [kamiyabiomedical.com]
- 24. agilent.com [agilent.com]
Head-to-head comparison of Adonixanthin and lutein in cellular uptake studies.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular uptake of two prominent xanthophyll carotenoids: adonixanthin and lutein. While extensive research has been conducted on lutein, data on this compound's cellular uptake is limited. This comparison synthesizes available experimental data for lutein and presents an inferred profile for this compound based on its structural similarity to other well-studied xanthophylls like astaxanthin.
Lutein: A Well-Characterized Xanthophyll in Cellular Uptake
Lutein is a dihydroxycarotenoid known for its accumulation in the human macula, where it plays a crucial role in eye health. Its cellular uptake has been extensively studied in various cell models, primarily Caco-2 (human intestinal epithelial cells) and ARPE-19 (human retinal pigment epithelial cells), which model intestinal absorption and retinal uptake, respectively.
The uptake of lutein is a multifaceted process involving both passive diffusion and protein-mediated transport. Key transporters implicated in lutein uptake include Scavenger Receptor Class B Type I (SR-BI), which is also involved in cholesterol uptake.[1][2] Studies have shown that the uptake is saturable, indicating the involvement of a finite number of transporters.[1] The efficiency of lutein uptake can be influenced by the food matrix and the presence of other dietary components like fats.[3][4]
Quantitative Data on Lutein Cellular Uptake
| Cell Line | Concentration | Incubation Time | Uptake Efficiency/Amount | Reference |
| Caco-2 TC-7 | 1.5 - 15 µM | 30 min | Apparent Vmax: 51.5 pmol/min/mg protein; Apparent K: 2.78 µM | [1] |
| Caco-2 | Not specified | 4 h | 7-9% of initial amount from muffins | [5] |
| ARPE-19 | 1 µM | 24 h | 50.6 pmol / 1x10^6 cells | [6] |
| ARPE-19 | 3 µM | 24 h | 156.3 pmol / 1x10^6 cells | [6] |
| ARPE-19 | 247 µM | 48 h | Uptake influenced by vegetable oil type | [3][4] |
| ARPE-19 | Not specified | 9 weeks | 2.5% uptake | [2] |
This compound: An Emerging Carotenoid with Inferred Uptake Mechanisms
This compound is a keto-carotenoid and an intermediate in the biosynthesis of astaxanthin.[7][8] While direct studies on its cellular uptake are scarce, its structural similarity to astaxanthin allows for informed inferences about its potential uptake mechanisms. Astaxanthin, like lutein, is a xanthophyll, and its uptake has been shown to be influenced by its formulation, with nano-emulsions enhancing uptake.[9][10] It is plausible that this compound shares similar uptake pathways.
Given its structure, this compound is likely transported into cells via a combination of passive diffusion and carrier-mediated transport, similar to other xanthophylls. The presence of a keto group in this compound, in addition to hydroxyl groups, may influence its interaction with cell membranes and transport proteins, potentially leading to different uptake kinetics compared to lutein.
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Digestion and Caco-2 Cell Culture Model for Intestinal Absorption
This protocol is adapted from methodologies used to assess carotenoid bioaccessibility and intestinal cell uptake.[11][12][13]
a. Cell Culture and Differentiation:
-
Caco-2 cells are seeded onto permeable supports (e.g., Transwell inserts) and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
The cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
The culture medium is changed every 2-3 days.
-
Cells are allowed to differentiate for 19-21 days post-confluency to form a polarized monolayer with characteristics of the small intestinal epithelium. The integrity of the monolayer is typically monitored by measuring the transepithelial electrical resistance (TEER).
b. In Vitro Digestion:
-
The carotenoid (lutein or this compound) is incorporated into a food matrix or lipid-rich vehicle.
-
The sample undergoes a simulated gastrointestinal digestion process involving sequential oral, gastric, and intestinal phases with appropriate enzymes (e.g., pepsin, pancreatin) and bile salts.
c. Cellular Uptake Assay:
-
The micellar fraction containing the solubilized carotenoid is collected from the in vitro digest.
-
The apical side of the differentiated Caco-2 cell monolayer is incubated with the micellar fraction for a defined period (e.g., 2-4 hours).
-
Following incubation, the cells are washed extensively with phosphate-buffered saline (PBS) to remove non-absorbed carotenoids.
-
The cells are then lysed, and the intracellular carotenoids are extracted using an organic solvent system (e.g., hexane/ethanol).
-
The extracted carotenoids are quantified by High-Performance Liquid Chromatography (HPLC) or UV/Vis spectrophotometry.
ARPE-19 Cell Culture Model for Retinal Uptake
This protocol is based on studies investigating xanthophyll uptake by retinal pigment epithelial cells.[2][3][6]
a. Cell Culture:
-
ARPE-19 cells are cultured in DMEM/F12 medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.[3][4]
-
Cells are seeded in multi-well plates and grown to confluence. For some studies, cells are allowed to differentiate for several weeks to better mimic the in vivo RPE phenotype.[2]
b. Cellular Uptake Assay:
-
A stock solution of the carotenoid is prepared in an appropriate solvent (e.g., ethanol, THF) and then diluted in the culture medium, often with a delivery vehicle like a vegetable oil or lipoprotein to enhance solubility.[3][4]
-
The confluent ARPE-19 cells are incubated with the carotenoid-containing medium for a specific duration (e.g., 24-48 hours).[3][6]
-
After incubation, the medium is removed, and the cells are washed multiple times with PBS.
-
Cells are harvested by trypsinization or scraping, followed by cell lysis.
-
Intracellular carotenoids are extracted and quantified as described for the Caco-2 model.
Head-to-Head Comparison Summary
| Feature | This compound | Lutein |
| Chemical Structure | Dihydroxy-keto-carotenoid | Dihydroxy-carotenoid |
| Primary Uptake Mechanism | Inferred to be a combination of passive diffusion and carrier-mediated transport | Passive diffusion and carrier-mediated transport (SR-BI)[1][2] |
| Known Transporters | None identified; SR-BI is a plausible candidate based on structural similarity to other xanthophylls | SR-BI[1][2] |
| Cell Models Studied | Limited to studies on biological activity (e.g., in photoreceptor cells)[14] | Extensively studied in Caco-2 and ARPE-19 cells[1][2][3][6][11] |
| Quantitative Uptake Data | Not available in the reviewed literature | Available for both Caco-2 and ARPE-19 cells, showing dose- and time-dependent uptake[1][6] |
| Factors Influencing Uptake | Inferred to be influenced by formulation and presence of lipids | Food matrix, fat content, and formulation[3][4] |
References
- 1. Lutein transport by Caco-2 TC-7 cells occurs partly by a facilitated process involving the scavenger receptor class B type I (SR-BI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthophylls are preferentially taken up compared with β-carotene by retinal cells via a SRBI-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of vegetable oils on the uptake of lutein and zeaxanthin by ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of vegetable oils on the uptake of lutein and zeaxanthin by ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Astaxanthin-Producing Green Microalga Haematococcus pluvialis: From Single Cell to High Value Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nano Astaxanthin enhances cellular uptake, antioxidant and hypoglycemic activity in multiple cell lines - [nanocmm.tech]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of carotenoid bioavailability of whole foods using a Caco-2 cell culture model coupled with an in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. In vitro bioaccessibility and uptake of β-carotene from encapsulated carotenoids from mango by-products in a coupled gastrointestinal digestion/Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Adonixanthin
This guide provides comprehensive safety, handling, and disposal protocols for Adonixanthin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring personal safety and maintaining experimental integrity.
This compound: Properties and Hazard Assessment
This compound is a keto-carotenoid pigment found in various microorganisms and plants.[1] While it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is imperative to handle it with care as with any laboratory chemical.[2] Studies on carotenoid extracts containing this compound have indicated low acute toxicity.[3] The primary risks associated with handling this compound in its powdered form are inhalation of dust and contact with skin and eyes.
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C40H54O3 | [4] |
| Molecular Weight | 582.9 g/mol | [4] |
| Appearance | Reddish-violet powder solid (similar to other carotenoids) | [5] |
| Solubility | Low in water (e.g., Astaxanthin: 0.083 g/L) | [5] |
| Storage Conditions | Short-term: 0 - 4 °C; Long-term: -20 °C. Store in a dry, dark place. | [6] |
| Stability | Sensitive to light, air, and heat. | [5] |
Personal Protective Equipment (PPE) for Routine Handling
The selection of appropriate PPE is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with ANSI Z87.1 standards.[7] |
| Hand Protection | Nitrile rubber gloves | Conforming to EN374 standard.[2] |
| Body Protection | Laboratory coat or coveralls | Standard lab attire to prevent skin contact. |
| Respiratory Protection | Not typically required for small quantities under normal use with adequate ventilation. | Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate. |
Logical Workflow for PPE Selection
Caption: PPE selection process for handling this compound.
Step-by-Step Handling and Storage Protocol
Due to its sensitivity, this compound requires specific handling procedures to prevent degradation.
Operational Plan:
-
Preparation: Work in an area with subdued lighting or under red light to minimize light exposure.[8] Ensure the laboratory bench is clean and decontaminated.
-
Donning PPE: Before handling the compound, put on your lab coat, nitrile gloves, and safety glasses.
-
Weighing:
-
Use an analytical balance in a chemical fume hood or an enclosure that minimizes air currents and dust dispersal.
-
Use a spatula to carefully transfer the this compound powder to a weighing paper or boat.
-
Close the primary container immediately after use to protect it from air and light.[5]
-
-
Solubilization:
-
Storage:
Spill and Disposal Plan
Immediate Spill Response:
-
Alert: Notify personnel in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
PPE: Ensure you are wearing the appropriate PPE before cleaning the spill.
-
Containment: For a dry powder spill, gently cover it with a damp paper towel to avoid generating dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand).
-
Cleaning: Carefully scoop the contained material into a labeled waste container. Clean the spill area with soap and water.
Disposal Plan:
-
Chemical Waste: Dispose of this compound waste, including contaminated materials and solutions, as chemical waste.
-
Regulations: All disposal must be conducted in accordance with local, regional, and national environmental regulations. Do not dispose of it down the drain.[2]
-
Containers: Use clearly labeled, sealed containers for all this compound waste.
Experimental Protocol: General Carotenoid Extraction
This protocol provides a general methodology for extracting carotenoids like this compound from a biological matrix, which is a common procedure in a research setting.
Methodology:
-
Sample Preparation: Homogenize the biological sample (e.g., plant tissue, microbial cell pellet) in a food processor or with a mortar and pestle.[9]
-
Extraction:
-
Add a water-miscible organic solvent such as acetone or a mixture of hexane:acetone (1:1) to the homogenized sample.[9][11]
-
Agitate or stir the mixture thoroughly to ensure complete extraction. The sample should become colorless.[10]
-
Filter the mixture under vacuum to separate the liquid extract from the solid residue.[10]
-
-
Solvent Partitioning:
-
Collection and Drying:
-
Collect the upper petroleum ether layer, which now contains the carotenoids.
-
Pass the collected layer through anhydrous sodium sulfate to remove any residual water.[10]
-
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas in a subdued light environment to concentrate the carotenoid extract.[8]
-
Storage: Re-dissolve the dried extract in a suitable solvent for analysis and store it in an amber vial at -20°C or below.
Caption: this compound activates the Nrf2 antioxidant pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C40H54O3 | CID 16061189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. medkoo.com [medkoo.com]
- 7. osha.gov [osha.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. jocpr.com [jocpr.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
